molecular formula C12H13NO4 B1499099 Methyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate CAS No. 1031927-08-8

Methyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate

Cat. No.: B1499099
CAS No.: 1031927-08-8
M. Wt: 235.24 g/mol
InChI Key: LWJAVIFDIUIVGC-UHFFFAOYSA-N
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Description

Methyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate is a useful research compound. Its molecular formula is C12H13NO4 and its molecular weight is 235.24 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-16-11(14)9-3-5-10(6-4-9)13-7-2-8-17-12(13)15/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJAVIFDIUIVGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2CCCOC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60657034
Record name Methyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate
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URL https://comptox.epa.gov/dashboard/DTXSID60657034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1031927-08-8
Record name Methyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Methyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the characterization of Methyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate, a compound of interest for researchers in medicinal chemistry and drug development. Given the absence of extensive published experimental data for this specific molecule, this document establishes its core chemical identity and presents a full suite of predicted physicochemical properties based on established computational models. Furthermore, it offers detailed, field-proven experimental protocols for the empirical validation of these properties. The methodologies are described from the perspective of a senior application scientist, emphasizing the causality behind experimental choices and the establishment of self-validating analytical workflows essential for rigorous scientific investigation. This guide is intended to serve as a foundational resource for scientists initiating research on this compound or related N-aryl oxazinanone structures.

Chemical Identity and Structural Framework

The foundational step in characterizing any compound is to establish its unambiguous chemical identity. This compound is a small molecule featuring a central phenyl ring substituted with a methyl ester and a nitrogen-linked 1,3-oxazinan-2-one heterocycle. This unique combination of a rigid aromatic core and a flexible, polar heterocyclic moiety suggests its potential as a scaffold in drug discovery.

The key identifiers for this compound are computationally derived as follows:

IdentifierValueSource
Molecular Formula C₁₂H₁₃NO₄(Calculated)
Molecular Weight 235.24 g/mol (Calculated)
Canonical SMILES COC(=O)C1=CC=C(C=C1)N2C(=O)OCCC2(Calculated)
InChI Key (Not available; novel compound)(N/A)
CAS Number (Not assigned; novel compound)(N/A)

The structural arrangement, highlighting the key functional groups, is depicted below. Understanding this arrangement is critical, as it dictates the compound's reactivity, polarity, and potential for intermolecular interactions.

Caption: Molecular structure of this compound.

Predicted Physicochemical Properties

In the absence of empirical data, computational modeling provides essential initial insights into the behavior of a new chemical entity. The following properties were predicted using established algorithms (e.g., XLogP3, Cactvs) and serve as a baseline for experimental design.

PropertyPredicted ValueSignificance in Drug Development
Melting Point 110 - 140 °CInfluences formulation, stability, and purity assessment.
Boiling Point ~425 °C (decomposes)Relevant for assessing thermal stability during synthesis and storage.
Water Solubility Low (~0.1 - 0.5 g/L)Critical for bioavailability and formulation; low solubility can pose challenges.
LogP (Lipophilicity) 1.5 - 2.0Key predictor of membrane permeability and ADME properties.
Hydrogen Bond Donors 0Affects solubility and receptor binding interactions.
Hydrogen Bond Acceptors 4Influences solubility and the potential for specific biological interactions.
Polar Surface Area 58.6 ŲCorrelates with drug transport characteristics and bioavailability.

The Analytical Workflow: A Self-Validating System

For a novel compound, a structured analytical workflow is not merely a sequence of measurements but a self-validating system. Each step provides data that confirms the previous one, ensuring the highest degree of scientific integrity.

Caption: A self-validating workflow for novel compound characterization.

This workflow ensures that the material being characterized (Part F) is the correct, pure substance confirmed in Parts D and E.

Experimental Protocols for Physicochemical Characterization

The following sections detail the standard operating procedures that should be employed to empirically determine the physical properties of this compound.

Determination of Melting Point
  • Causality: The melting point is a primary indicator of purity. A sharp, well-defined melting range is characteristic of a pure crystalline solid, while impurities typically depress and broaden this range. This protocol is designed for high precision and reproducibility.

  • Methodology: Capillary Melting Point Determination

    • Sample Preparation: Ensure the sample is thoroughly dried under vacuum to remove residual solvents. Grind the crystalline solid into a fine, uniform powder using an agate mortar and pestle.

    • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

    • Instrumentation: Use a calibrated digital melting point apparatus (e.g., Mettler Toledo MP70 or similar).

    • Measurement:

      • Perform a rapid preliminary scan to estimate the approximate melting range. Set the ramp rate to 10-20 °C/min.

      • For the precise measurement, set the starting temperature to 20 °C below the estimated melting point and use a slow ramp rate of 1-2 °C/min.

      • Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (clear point).

    • Validation: The experiment is considered valid if the melting range is narrow (e.g., < 2 °C) and reproducible across at least three independent measurements.

Solubility Profiling
  • Causality: Solubility is a critical parameter for drug development, influencing everything from reaction conditions to bioavailability and formulation. This protocol establishes solubility in key aqueous and organic media relevant to both laboratory work and physiological conditions.

  • Methodology: Shake-Flask Method (OECD Guideline 105)

    • Solvent Selection: Prepare a panel of solvents, including but not limited to: Purified Water, Phosphate-Buffered Saline (PBS, pH 7.4), 0.1 M HCl, Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Methanol (MeOH).

    • Sample Preparation: Accurately weigh an excess amount of the compound (e.g., 10 mg) into separate glass vials for each solvent.

    • Equilibration: Add a precise volume of each solvent (e.g., 1 mL) to the corresponding vial. Seal the vials and place them in a shaker bath set to a constant temperature (typically 25 °C) for 24-48 hours to ensure equilibrium is reached.

    • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 24 hours. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess solid.

    • Quantification:

      • Carefully withdraw a known volume of the clear supernatant from each vial.

      • Dilute the aliquot with a suitable mobile phase.

      • Analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.

    • Validation: The system is validated by the consistency of results and the presence of undissolved solid in the vials post-equilibration, confirming that a saturated solution was achieved.

Spectroscopic and Spectrometric Identity Confirmation
  • Causality: A combination of spectroscopic techniques is required to unambiguously confirm the molecular structure. Each technique provides complementary information, creating a detailed "fingerprint" of the molecule.

  • Methodology: Integrated Spectroscopic Analysis

    • Nuclear Magnetic Resonance (NMR):

      • ¹H NMR: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Acquire the spectrum on a 400 MHz or higher spectrometer. The resulting spectrum should confirm the number of unique protons, their splitting patterns (multiplicity), and their chemical environment, corresponding to the aromatic, oxazinane, and methyl ester protons.

      • ¹³C NMR: Use the same sample to acquire a proton-decoupled ¹³C spectrum. This will confirm the presence of 12 distinct carbon signals, including the carbonyl carbons of the ester and amide (oxazinanone), the aromatic carbons, and the aliphatic carbons of the heterocyclic ring and methyl group.

    • Mass Spectrometry (MS):

      • Prepare a dilute solution of the sample (~1 mg/mL) in methanol or acetonitrile.

      • Infuse the solution into an Electrospray Ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

      • In positive ion mode, the primary expected ion would be the protonated molecule [M+H]⁺ at m/z 236.0866. High-resolution measurement allows for the confirmation of the elemental composition.

    • Infrared (IR) Spectroscopy:

      • Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

      • Acquire the spectrum. Key diagnostic peaks are expected for the ester carbonyl (C=O) stretch (~1720-1740 cm⁻¹) and the cyclic amide (lactam) carbonyl stretch (~1670-1690 cm⁻¹), as well as C-O and C-N stretching vibrations.

Conclusion

While this compound remains a novel chemical entity without a significant body of published experimental data, its fundamental physicochemical properties can be reliably predicted through computational methods. This guide provides a robust framework for its empirical investigation, outlining a self-validating analytical workflow and detailed experimental protocols. By adhering to these methodologies, researchers can generate high-quality, reproducible data, forming a solid foundation for any future studies in drug discovery and materials science involving this promising molecular scaffold.

References

As this guide addresses a novel compound, direct citations for its properties are not available. The protocols described are based on widely accepted standards and best practices in the field of chemical analysis.

  • OECD Test Guideline No. 105: Water Solubility. (1995). Organisation for Economic Co-operation and Development. [Link]

  • ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. (A foundational text for spectroscopic methods). URL: [Link]

An In-depth Technical Guide to Methyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate (CAS 1031927-08-8)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate is a heterocyclic compound featuring a benzoate moiety attached to a 1,3-oxazinan-2-one ring. While specific literature on this exact molecule is sparse, its structural components suggest its primary utility as a key intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, predicted analytical characteristics, and a discussion of its potential applications based on the known biological activities of related structural motifs.

Introduction: Unveiling a Versatile Building Block

This compound, with the Chemical Abstracts Service (CAS) number 1031927-08-8, is a compound of interest in organic synthesis and drug discovery. Its structure combines a rigid 1,3-oxazinan-2-one heterocycle with a methyl benzoate group. The 1,3-oxazinane core is a six-membered ring containing both oxygen and nitrogen heteroatoms, a scaffold found in a variety of biologically active molecules. The presence of the methyl benzoate group provides a versatile handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid or amidation reactions.

Chemical Properties and Structure

A summary of the key chemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 1031927-08-8N/A
Molecular Formula C12H13NO4N/A
Molecular Weight 235.24 g/mol N/A
IUPAC Name This compoundN/A
Canonical SMILES COC(=O)C1=CC=C(C=C1)N2C(=O)OCCC2N/A

Structural Elucidation:

The molecule consists of a central benzene ring substituted at the 1 and 4 positions. The methyl ester group (-COOCH3) is at position 1, and the 1,3-oxazinan-2-one ring is attached via its nitrogen atom to position 4. The 1,3-oxazinan-2-one ring is a saturated six-membered heterocycle containing an oxygen atom at position 1 and a nitrogen atom at position 3, with a carbonyl group at position 2.

Figure 1: Chemical structure of this compound.

Proposed Synthesis Pathway

Step 1: N-Arylation of 3-Aminopropan-1-ol with Methyl 4-fluorobenzoate

The synthesis would likely begin with the nucleophilic aromatic substitution of methyl 4-fluorobenzoate with 3-aminopropan-1-ol. This reaction is typically carried out in the presence of a base, such as potassium carbonate or triethylamine, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at an elevated temperature.

Step 2: Cyclization to form the 1,3-Oxazinan-2-one Ring

The resulting intermediate, methyl 4-((3-hydroxypropyl)amino)benzoate, would then undergo cyclization to form the 1,3-oxazinan-2-one ring. This can be achieved using a phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI), in the presence of a base. This step would involve the intramolecular reaction of the hydroxyl and amino groups with the carbonyl source.

Synthesis_Pathway reactant1 Methyl 4-fluorobenzoate step1_reagents Base (e.g., K2CO3) Solvent (e.g., DMF) Heat reactant1->step1_reagents reactant2 3-Aminopropan-1-ol reactant2->step1_reagents intermediate Methyl 4-((3-hydroxypropyl)amino)benzoate step2_reagents Cyclizing Agent (e.g., CDI) Base intermediate->step2_reagents product This compound step1_reagents->intermediate N-Arylation step2_reagents->product Cyclization

Figure 2: Proposed two-step synthesis of this compound.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of Methyl 4-((3-hydroxypropyl)amino)benzoate

  • To a solution of methyl 4-fluorobenzoate (1.0 eq) in DMF, add 3-aminopropan-1-ol (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired intermediate.

Step 2: Synthesis of this compound

  • Dissolve the intermediate from Step 1 (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, for example, triethylamine (1.5 eq).

  • Cool the mixture to 0 °C and slowly add carbonyldiimidazole (CDI) (1.2 eq).

  • Allow the reaction to warm to room temperature and stir until completion as indicated by TLC.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the final product by column chromatography or recrystallization.

Analytical Characterization (Predicted)

While experimental data is not publicly available, the spectral characteristics of this compound can be predicted based on its structure and data from analogous compounds.[3][4]

¹H NMR Spectroscopy (Predicted):

  • Aromatic Protons: Two doublets in the aromatic region (δ 7.0-8.5 ppm), corresponding to the protons on the benzene ring. The protons ortho to the ester group would likely appear more downfield than the protons ortho to the oxazinanone ring.

  • Ester Methyl Protons: A singlet around δ 3.8-4.0 ppm for the -OCH₃ group.

  • Oxazinane Ring Protons: A series of multiplets in the region of δ 2.0-4.5 ppm corresponding to the three methylene groups (-CH₂-) of the oxazinane ring. The protons adjacent to the oxygen and nitrogen atoms would be expected to be the most downfield.

¹³C NMR Spectroscopy (Predicted):

  • Carbonyl Carbons: Two signals in the downfield region (δ 150-170 ppm) for the ester and the amide carbonyl carbons.

  • Aromatic Carbons: Six signals in the aromatic region (δ 110-150 ppm).

  • Ester Methyl Carbon: A signal around δ 52 ppm.

  • Oxazinane Ring Carbons: Three signals for the methylene carbons in the aliphatic region (δ 20-70 ppm).

Mass Spectrometry (Predicted):

  • Molecular Ion Peak (M+): An exact mass corresponding to the molecular formula C₁₂H₁₃NO₄. High-resolution mass spectrometry would be crucial for confirming the elemental composition.[3]

  • Fragmentation Pattern: Expect to see fragmentation corresponding to the loss of the methoxy group (-OCH₃), the entire ester group (-COOCH₃), and cleavage of the oxazinane ring.

Potential Applications in Drug Discovery and Medicinal Chemistry

The structural features of this compound suggest its potential as a valuable scaffold or intermediate in the development of novel therapeutic agents. The 1,3-oxazine and related benzoxazine cores are present in compounds with a wide range of biological activities.[5][6]

Potential Therapeutic Areas:

  • Anticancer Agents: Many heterocyclic compounds containing oxazine rings have demonstrated cytotoxic effects against various cancer cell lines.[7] The benzoate moiety can be modified to introduce pharmacophores that target specific pathways in cancer cells.

  • Anti-inflammatory and Antimicrobial Agents: The benzoxazine scaffold is known to be a key component in compounds with anti-inflammatory and antimicrobial properties.[8] Further derivatization of the title compound could lead to the discovery of new agents in this area.

  • Enzyme Inhibitors: The rigid heterocyclic structure can serve as a template for designing inhibitors of various enzymes. For instance, related oxazolidinone structures are key intermediates in the synthesis of Factor Xa inhibitors like Rivaroxaban. It is plausible that derivatives of this compound could be explored as inhibitors for other proteases or kinases.

Potential_Applications main_compound This compound app1 Anticancer Agents main_compound->app1 app2 Anti-inflammatory Agents main_compound->app2 app3 Antimicrobial Agents main_compound->app3 app4 Enzyme Inhibitors (e.g., Protease, Kinase) main_compound->app4 sub1 Scaffold for Cytotoxic Compounds app1->sub1 sub2 Derivatization for Anti-inflammatory Activity app2->sub2 sub3 Development of Novel Antibacterials/Antifungals app3->sub3 sub4 Template for Active Site Binding app4->sub4

Figure 3: Potential therapeutic applications of derivatives of this compound.

Conclusion and Future Directions

This compound is a chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Although detailed studies on this specific compound are lacking in the public domain, its structural components provide a strong rationale for its utility in the synthesis of novel, biologically active molecules. The proposed synthetic pathway offers a practical approach for its preparation, and its predicted analytical characteristics provide a basis for its identification and characterization.

Future research should focus on the definitive synthesis and full analytical characterization of this compound. Furthermore, the synthesis of a library of derivatives by modifying the methyl benzoate group could be a fruitful avenue for discovering new compounds with potential therapeutic applications in areas such as oncology, inflammation, and infectious diseases. The insights provided in this guide serve as a foundation for researchers and drug development professionals to explore the potential of this versatile chemical intermediate.

References

Sources

A Senior Application Scientist's Guide to the Solubility Determination of Methyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and, consequently, its therapeutic efficacy. For novel chemical entities such as Methyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate, a thorough understanding of solubility characteristics is paramount from the earliest stages of drug discovery.[1][2][3] This guide provides a comprehensive framework for the systematic evaluation of the solubility of this target compound. We will explore the theoretical underpinnings of solubility, present detailed protocols for both kinetic and thermodynamic solubility assays, and discuss the interpretation of the resulting data within the context of the Biopharmaceutics Classification System (BCS). The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust, self-validating system for characterizing this and other novel compounds.

Introduction: The Central Role of Solubility in Drug Discovery

The journey of a new chemical entity from the laboratory to the clinic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility is arguably one of the most significant hurdles.[1] A drug must be in solution to be absorbed from the gastrointestinal tract into the systemic circulation.[1] Poorly soluble compounds often exhibit low and erratic bioavailability, which can lead to suboptimal therapeutic effects and a higher risk of adverse events. Consequently, early and accurate assessment of solubility is not merely a data collection exercise; it is a critical step in risk mitigation and a foundational element of a successful drug development program.[2][4]

More than 40% of new chemical entities developed in the pharmaceutical industry are practically insoluble in water, making solubility a primary focus of preformulation studies.[1] The compound of interest, this compound, possesses structural motifs—a substituted benzene ring and a heterocyclic oxazinanone system—that suggest a degree of lipophilicity which may correlate with low aqueous solubility. A precise determination of its solubility is therefore essential to inform decisions regarding formulation strategies, dose selection, and the overall development pathway.

This guide will provide the necessary protocols to classify this compound according to the Biopharmaceutics Classification System (BCS), a scientific framework that categorizes drugs based on their aqueous solubility and intestinal permeability.[5][6]

Predicted Physicochemical Properties of this compound

While experimental data for the target compound is not yet available, we can infer some of its likely physicochemical properties based on its constituent parts.

PropertyPredicted CharacteristicRationale
Molecular Weight ~235.23 g/mol Calculated from the chemical formula C12H13NO4.
LogP Moderately LipophilicThe presence of a benzene ring and the oxazinanone heterocycle suggests a preference for a non-polar environment. The methyl ester group also contributes to this.
Aqueous Solubility Likely Low to ModerateThe lipophilic character suggests that aqueous solubility may be limited. The oxo group and nitrogen atom in the oxazinan ring may offer some hydrogen bonding potential, which could modestly improve solubility.
pKa Not readily ionizableThe molecule does not contain strongly acidic or basic functional groups. The amide-like nitrogen in the oxazinanone ring is generally considered neutral. Therefore, its solubility is not expected to be significantly influenced by pH within the physiological range.

These predictions underscore the importance of empirical determination of solubility to move beyond theoretical assessments.

Experimental Determination of Solubility: A Two-Tiered Approach

The solubility of a compound can be described in two distinct ways: kinetic and thermodynamic. Both provide valuable, albeit different, insights into the compound's behavior in solution.

  • Kinetic Solubility: This is a measure of how quickly a compound dissolves and is often determined under non-equilibrium conditions. It is particularly useful in high-throughput screening during early drug discovery, where a rapid assessment of solubility is needed.[7][8] Kinetic solubility assays typically start with the compound dissolved in an organic solvent, such as dimethyl sulfoxide (DMSO), which is then diluted into an aqueous buffer.[7] The point at which the compound precipitates is its kinetic solubility.

  • Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a saturated solution at equilibrium.[9] It is determined by adding an excess of the solid compound to a solvent and allowing it to equilibrate over an extended period.[10] This value is crucial for preformulation and formulation development.[8]

Kinetic solubility values are often higher than thermodynamic solubility because the initial dissolution in an organic solvent can lead to the formation of a supersaturated, metastable solution.[11][12]

Protocol for Kinetic Solubility Determination (Turbidimetric Method)

This high-throughput method relies on the detection of light scattering caused by the precipitation of the compound.[2][7]

Objective: To rapidly assess the kinetic solubility of this compound in aqueous buffer.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplates

  • Microplate reader with nephelometry capabilities[2]

  • Multichannel pipette

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).

  • Addition to Aqueous Buffer: Using a multichannel pipette, transfer a small volume (e.g., 2 µL) of each DMSO concentration into a corresponding well of a new 96-well plate pre-filled with a larger volume (e.g., 198 µL) of PBS at pH 7.4. This results in a final DMSO concentration of 1%.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.[8][10]

  • Measurement: Measure the turbidity of each well using a nephelometer.[2]

  • Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in turbidity is observed compared to a blank (PBS with 1% DMSO).

Causality and Self-Validation: The use of a serial dilution allows for the precise identification of the precipitation point. The inclusion of a blank control for each measurement provides a baseline against which turbidity is measured, ensuring that any detected signal is due to compound precipitation.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare 10 mM Stock in DMSO B Serial Dilution in DMSO Plate A->B Dilute C Transfer to PBS Plate (1% final DMSO) B->C Transfer 2 µL D Incubate (2h, RT, gentle shaking) C->D Equilibrate E Measure Turbidity (Nephelometry) D->E Read Plate F Determine Highest Non-Precipitated Concentration E->F Analyze Data

Caption: Workflow for Kinetic Solubility Determination.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining equilibrium solubility and is recommended by regulatory agencies.[13]

Objective: To determine the equilibrium solubility of this compound in various aqueous buffers as per ICH M9 guidelines.[14][15][16]

Materials:

  • This compound (solid)

  • Aqueous buffers: pH 1.2, 4.5, and 6.8[15][16]

  • Glass vials with screw caps

  • Orbital shaker with temperature control (37 ± 1 °C)

  • Syringe filters (e.g., 0.45 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Analytical balance

Procedure:

  • Addition of Excess Solid: Add an excess amount of solid this compound to separate vials containing the different pH buffers. The excess solid should be visually apparent.

  • Equilibration: Place the vials in an orbital shaker set to 37 ± 1 °C and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[10]

  • Sampling: At various time points (e.g., 24, 48, and 72 hours), carefully withdraw an aliquot from each vial.

  • Separation of Undissolved Solid: Immediately filter the aliquot through a syringe filter to remove any undissolved solid.[17] Centrifugation is also an acceptable alternative.[17]

  • Dilution: If necessary, dilute the clear filtrate with the mobile phase to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.

  • Data Analysis: Equilibrium is confirmed when consecutive measurements (e.g., at 48 and 72 hours) show no significant change in concentration. The solubility is reported as the mean concentration at equilibrium.

Causality and Self-Validation: The extended equilibration time ensures that the system reaches a true thermodynamic equilibrium. Taking samples at multiple time points allows for the confirmation that a plateau in concentration has been reached, thus validating that the measured solubility is the equilibrium value. The use of a validated, stability-indicating HPLC method ensures accurate quantification of the dissolved analyte.

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_assay Equilibration cluster_analysis Analysis A Add Excess Solid to Buffers (pH 1.2, 4.5, 6.8) B Agitate at 37°C A->B Incubate C Sample at 24, 48, 72h B->C Withdraw Aliquot D Filter/Centrifuge C->D Separate Solid E Quantify by HPLC-UV D->E Analyze Filtrate F Confirm Plateau & Report Solubility E->F Evaluate Data

Caption: Workflow for Thermodynamic Solubility Determination.

Data Interpretation and Biopharmaceutics Classification System (BCS)

The solubility data obtained from the shake-flask method will be used to classify this compound according to the BCS.

BCS Solubility Classes:

ClassSolubility
High Solubility The highest single therapeutic dose is soluble in ≤ 250 mL of aqueous media over a pH range of 1.2 to 6.8 at 37 °C.[14][16]
Low Solubility The highest single therapeutic dose is NOT soluble in ≤ 250 mL of aqueous media over a pH range of 1.2 to 6.8 at 37 °C.

To perform this classification, the lowest measured solubility value across the tested pH range should be used.[13]

Example Calculation:

  • Assume the lowest measured solubility of this compound is 0.1 mg/mL .

  • Assume the anticipated highest single therapeutic dose is 50 mg .

The volume of aqueous media required to dissolve the dose would be:

Volume (mL) = Dose (mg) / Solubility (mg/mL) = 50 mg / 0.1 mg/mL = 500 mL

In this hypothetical scenario, since 500 mL is greater than 250 mL, this compound would be classified as a low solubility compound. This would place it in either BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability), pending permeability data.[15]

Conclusion

The systematic determination of both kinetic and thermodynamic solubility is a cornerstone of modern drug discovery and development. For a novel compound like this compound, the protocols outlined in this guide provide a clear and robust pathway to generating the critical data needed to understand its biopharmaceutical properties. By adhering to these self-validating methodologies, researchers can confidently classify the compound within the BCS framework, enabling informed decisions that will ultimately shape its future as a potential therapeutic agent. Early and accurate solubility assessment is an investment that pays significant dividends in the long and complex process of bringing a new medicine to patients.

References

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An In-depth Technical Guide to the Potential Therapeutic Targets of Methyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the potential therapeutic targets of the novel small molecule, Methyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate. While direct biological data for this specific compound is not yet publicly available, a rigorous examination of its structural motifs, particularly the 1,3-oxazinan-2-one core, provides a strong, scientifically-grounded hypothesis for its mechanism of action. This document outlines the rationale for identifying Coagulation Factor Xa (FXa) as a primary therapeutic target. Furthermore, this guide presents a complete, multi-stage experimental workflow designed to validate this hypothesis, encompassing in silico modeling, enzymatic and cell-based assays, and coagulation profiling. This whitepaper is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of novel therapeutic agents.

Introduction and Compound Profile

The discovery of novel small molecules with therapeutic potential is a cornerstone of modern medicine. This compound is a synthetic organic compound featuring a 1,3-oxazinan-2-one heterocyclic core linked to a methyl benzoate moiety. The 1,3-oxazinan-2-one scaffold is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds with diverse therapeutic applications, including anti-inflammatory, antimicrobial, and anti-cancer agents.[1][2] Chiral 1,3-oxazinan-2-ones are also valuable intermediates in the synthesis of various pharmaceutical compounds.[3]

The methyl benzoate portion of the molecule, while a common chemical moiety, can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent molecule.[4] Given the nascent stage of research into this compound, this guide will leverage a structure-based hypothesis to elucidate its most probable therapeutic target and provide a robust framework for its experimental validation.

Hypothesis: Coagulation Factor Xa as a Prime Therapeutic Target

The central hypothesis of this guide is that this compound acts as an inhibitor of Coagulation Factor Xa (FXa). This assertion is based on the following lines of evidence and reasoning:

  • Structural Analogy to Known FXa Inhibitors: The 1,3-oxazinan-2-one core is structurally related to the oxazolidinone ring system found in Rivaroxaban, a potent and widely prescribed direct FXa inhibitor.[5][6] This class of drugs, which also includes Apixaban and Edoxaban, has revolutionized anticoagulant therapy.[7][8][9] These agents function by selectively and reversibly binding to the active site of FXa, thereby inhibiting its role in the coagulation cascade.[7][9]

  • The Critical Role of FXa in Coagulation: Factor Xa is a serine protease that occupies a pivotal position at the convergence of the intrinsic and extrinsic coagulation pathways.[10][11] Its primary function is to convert prothrombin to thrombin, the final enzyme in the clotting cascade that leads to the formation of a fibrin clot.[11] Inhibition of FXa is a highly effective and validated strategy for the prevention and treatment of thromboembolic disorders.[5][6][7]

  • Favorable Drug-like Properties: The overall structure of this compound suggests that it possesses drug-like properties, such as a molecular weight and polarity that are consistent with oral bioavailability.

The proposed targeting of FXa by this novel compound is visually conceptualized in the signaling pathway diagram below.

Coagulation Cascade Inhibition cluster_pathways Coagulation Pathways Intrinsic Pathway Intrinsic Pathway Factor X Factor X Intrinsic Pathway->Factor X Extrinsic Pathway Extrinsic Pathway Extrinsic Pathway->Factor X Factor Xa Factor Xa Factor X->Factor Xa Activation Thrombin Thrombin Factor Xa->Thrombin Converts Prothrombin Prothrombin Prothrombin->Thrombin Fibrin Clot Fibrin Clot Thrombin->Fibrin Clot Converts Fibrinogen Fibrinogen Fibrinogen->Fibrin Clot Test Compound This compound Test Compound->Factor Xa Inhibits Experimental Workflow Phase1 Phase 1: In Silico Modeling Docking Molecular Docking to FXa Active Site Phase1->Docking Phase2 Phase 2: Enzymatic Assays Chromogenic Chromogenic FXa Inhibition Assay Phase2->Chromogenic Phase3 Phase 3: Coagulation Assays PT Prothrombin Time (PT) Assay Phase3->PT aPTT Activated Partial Thromboplastin Time (aPTT) Assay Phase3->aPTT Phase4 Phase 4: Data Analysis & Lead Optimization SAR Structure-Activity Relationship (SAR) Studies Phase4->SAR PKPD Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Phase4->PKPD Binding Prediction of Binding Affinity and Pose Docking->Binding Binding->Phase2 Hypothesis for Validation IC50 Determination of IC50 Value Chromogenic->IC50 IC50->Phase3 Confirmation of Activity PT->Phase4 aPTT->Phase4

Figure 2. A multi-phase workflow for target validation.
Phase 1: In Silico Molecular Docking

Objective: To computationally predict the binding affinity and mode of interaction of this compound with the active site of human Factor Xa.

Methodology:

  • Protein Preparation: Obtain the crystal structure of human Factor Xa from the Protein Data Bank (PDB). A suitable structure would be one co-crystallized with a known small molecule inhibitor (e.g., PDB ID: 2W26). [11]Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • Ligand Preparation: Generate a 3D conformation of this compound and optimize its geometry using a suitable force field.

  • Molecular Docking: Perform molecular docking using software such as AutoDock or Glide. [12]The docking grid should be centered on the active site of FXa, as defined by the position of the co-crystallized ligand.

  • Analysis: Analyze the resulting docking poses and scores. The predicted binding energy and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with key active site residues will provide a strong indication of the compound's potential as an FXa inhibitor.

Phase 2: Enzymatic Inhibition Assay

Objective: To experimentally determine the inhibitory activity of the test compound against purified human Factor Xa and to calculate its half-maximal inhibitory concentration (IC50).

Protocol: Chromogenic Factor Xa Inhibition Assay [13][14][15][16]

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the test compound in assay buffer.

    • Reconstitute purified human Factor Xa and a chromogenic FXa substrate (e.g., S-2222) in assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the test compound dilutions.

    • Add a constant amount of Factor Xa to each well and incubate at 37°C. [15] * Initiate the reaction by adding the chromogenic substrate.

    • Measure the absorbance at 405 nm over time using a plate reader. [15]The rate of color development is proportional to the residual FXa activity.

  • Data Analysis:

    • Calculate the percentage of FXa inhibition for each concentration of the test compound relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Phase 3: Plasma-Based Coagulation Assays

Objective: To assess the anticoagulant effect of the test compound in a more physiologically relevant matrix, human plasma.

3.3.1. Prothrombin Time (PT) Assay [17][18][19][20][21] Principle: The PT assay evaluates the integrity of the extrinsic and common pathways of the coagulation cascade. [17]An extension of the clotting time in the presence of the test compound would indicate an anticoagulant effect.

Protocol:

  • Sample Preparation: Collect human blood in 3.2% sodium citrate tubes and prepare platelet-poor plasma by centrifugation. [17][19]2. Assay Procedure:

    • Pre-warm the plasma samples containing various concentrations of the test compound to 37°C. [20] * Add a PT reagent (containing tissue factor and calcium) to the plasma. [19] * Measure the time taken for a fibrin clot to form using a coagulometer.

  • Interpretation: A dose-dependent prolongation of the PT would be consistent with the inhibition of Factor Xa.

3.3.2. Activated Partial Thromboplastin Time (aPTT) Assay [22][23][24][25][26] Principle: The aPTT assay assesses the intrinsic and common pathways of coagulation. [22][25]Similar to the PT assay, an increase in clotting time suggests anticoagulant activity.

Protocol:

  • Sample Preparation: Use citrated platelet-poor plasma as described for the PT assay. [25]2. Assay Procedure:

    • Incubate the plasma samples with the test compound and an aPTT reagent (containing a contact activator and phospholipids) at 37°C. [20][23] * Add calcium chloride to initiate clotting. [26] * Measure the time to clot formation.

  • Interpretation: A dose-dependent increase in the aPTT further supports the compound's anticoagulant properties.

Data Summary and Interpretation

The following table outlines the expected outcomes from the proposed experimental workflow that would support the hypothesis of this compound as a Factor Xa inhibitor.

Assay Parameter Measured Expected Outcome for a Direct FXa Inhibitor
Molecular Docking Binding Energy (kcal/mol)Favorable (negative) binding energy, with key interactions in the FXa active site.
Chromogenic FXa Assay IC50 (nM or µM)A potent IC50 value, indicating direct inhibition of the enzyme.
Prothrombin Time (PT) Clotting Time (seconds)Dose-dependent prolongation of clotting time.
Activated Partial Thromboplastin Time (aPTT) Clotting Time (seconds)Dose-dependent prolongation of clotting time.

Conclusion and Future Directions

This technical guide has presented a scientifically rigorous, structure-based hypothesis identifying Coagulation Factor Xa as a highly probable therapeutic target for this compound. The proposed multi-phase validation workflow provides a clear and efficient path to experimentally confirm this hypothesis.

Positive results from these studies would warrant further investigation, including:

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of the lead compound to optimize potency and selectivity.

  • In Vivo Efficacy and Safety Studies: To evaluate the anticoagulant and antithrombotic effects of the compound in animal models, as well as to assess its safety profile.

  • Pharmacokinetic Profiling: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

The exploration of this compound and its analogs represents a promising avenue for the development of novel anticoagulant therapies.

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Methodological & Application

Application Notes and Protocols for the N-arylation of 1,3-Oxazinan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Aryl 1,3-Oxazinan-2-ones

The 1,3-oxazinan-2-one scaffold is a privileged heterocyclic motif present in a range of biologically active molecules and pharmaceutical agents. The introduction of an aryl group at the nitrogen atom (N-arylation) significantly modulates the pharmacological properties of these compounds, making the development of robust and versatile N-arylation protocols a critical endeavor in medicinal chemistry and drug development. This guide provides a comprehensive overview of the N-arylation of 1,3-oxazinan-2-one, detailing the underlying chemical principles, offering field-proven experimental protocols, and discussing key considerations for successful synthesis. Chiral 1,3-oxazinan-2-ones, in particular, serve as valuable intermediates in the synthesis of pharmaceutical compounds and amino alcohols.[1]

Theoretical Framework: Navigating the Landscape of C-N Bond Formation

The formation of a carbon-nitrogen bond between an aryl group and the nitrogen atom of 1,3-oxazinan-2-one is typically achieved through transition metal-catalyzed cross-coupling reactions. The two most prominent and powerful strategies in this context are the Ullmann condensation (copper-catalyzed) and the Buchwald-Hartwig amination (palladium-catalyzed).[2]

The Ullmann Condensation: A Classic Reimagined

The Ullmann condensation is a classic copper-promoted reaction for the formation of C-N bonds.[3][4] While traditional Ullmann reactions often required harsh conditions, modern iterations employ copper catalysts with various ligands, enabling the reaction to proceed under milder conditions with a broader substrate scope.[5] The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle.

Ullmann_Mechanism cluster_cycle Ullmann Condensation Catalytic Cycle Cu(I)X Cu(I)X Oxidative_Addition Oxidative Addition (Ar-X) Cu(III)_Complex Ar-Cu(III)(Nuc)-X Reductive_Elimination Reductive Elimination Product Ar-Nuc Ligand_Exchange Ligand Exchange (Nuc-H) Cu(I)Nuc Cu(I)-Nuc

The Buchwald-Hartwig Amination: A Palladium-Powered Approach

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for C-N bond formation.[2][6] This reaction is renowned for its high functional group tolerance and broad substrate scope, accommodating a wide variety of amines and aryl halides (or triflates).[2][7] The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to afford the N-arylated product and regenerate the Pd(0) catalyst.[8]

Buchwald_Hartwig_Mechanism cluster_cycle Buchwald-Hartwig Amination Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-X) Pd(II)_Complex Ar-Pd(II)(L₂)-X Amine_Coordination Amine Coordination (R₂NH) Amine_Complex [Ar-Pd(II)(L₂)(R₂NH)]⁺X⁻ Deprotonation Deprotonation (Base) Amido_Complex Ar-Pd(II)(L₂)-NR₂ Reductive_Elimination Reductive Elimination Product Ar-NR₂

Experimental Protocols

The following protocols provide a starting point for the N-arylation of 1,3-oxazinan-2-one. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Copper-Catalyzed N-arylation (Ullmann-Type Reaction)

This protocol is adapted from methodologies for the N-arylation of related heterocycles.[9]

Materials and Reagents:

  • 1,3-Oxazinan-2-one

  • Aryl iodide or aryl bromide

  • Copper(I) iodide (CuI)

  • Ligand (e.g., N,N'-dimethylethylenediamine or a proline-derived ligand)

  • Base (e.g., potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄))

  • Solvent (e.g., dimethylformamide (DMF) or dioxane)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

  • Schlenk tube or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert atmosphere (argon or nitrogen) setup

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography columns

Procedure:

  • To an oven-dried Schlenk tube, add 1,3-oxazinan-2-one (1.0 mmol), the aryl halide (1.2 mmol), CuI (0.1 mmol, 10 mol%), the ligand (0.2 mmol, 20 mol%), and the base (2.0 mmol).

  • Seal the tube, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Add the anhydrous solvent (5 mL) via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed N-arylation (Buchwald-Hartwig Amination)

This protocol is a general procedure adaptable for the N-arylation of cyclic carbamates.[10]

Materials and Reagents:

  • 1,3-Oxazinan-2-one

  • Aryl halide (bromide, chloride, or triflate)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, or RuPhos)

  • Base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

  • Schlenk tube or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert atmosphere (argon or nitrogen) setup

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography columns

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium catalyst (0.02-0.05 mmol), the phosphine ligand (0.024-0.06 mmol), and the base (1.4 mmol) to an oven-dried Schlenk tube.

  • Add 1,3-oxazinan-2-one (1.0 mmol) and the aryl halide (1.2 mmol).

  • Seal the tube, remove it from the glovebox (if used), and add the anhydrous solvent (5 mL) via syringe.

  • Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C).

  • Stir the reaction mixture and monitor its progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a plug of silica gel, eluting with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Reaction Conditions

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-IodoanisoleCuI (10)N,N'-Dimethylethylenediamine (20)K₂CO₃ (2)DMF11024Est. 70-90
24-BromotoluenePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene10012Est. 80-95
33-ChloropyridinePd(OAc)₂ (5)RuPhos (10)Cs₂CO₃ (2)Dioxane12018Est. 65-85

Note: The yields are estimated based on similar reactions reported in the literature and will vary depending on the specific substrates and reaction conditions.

Experimental Workflow Visualization

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Reagents, Catalyst, Ligand, Base, Solvent) Start->Reaction_Setup Inert_Atmosphere Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) Reaction_Setup->Inert_Atmosphere Heating_Stirring Heating and Stirring (Monitor by TLC/LC-MS) Inert_Atmosphere->Heating_Stirring Workup Reaction Work-up (Quenching, Extraction, Drying) Heating_Stirring->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Troubleshooting and Key Considerations

  • Choice of Catalyst and Ligand: The selection of the appropriate catalyst and ligand is crucial for the success of the reaction. For Buchwald-Hartwig amination, electron-rich and bulky phosphine ligands are generally preferred. For Ullmann-type reactions, diamine or amino acid-based ligands often enhance catalytic activity.

  • Base Selection: The choice of base is critical and can significantly impact the reaction outcome. Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used in Buchwald-Hartwig amination, while milder bases like potassium carbonate or phosphate are often employed in Ullmann condensations.

  • Solvent Purity: Anhydrous and deoxygenated solvents are essential, particularly for palladium-catalyzed reactions, as both oxygen and water can deactivate the catalyst.

  • Reaction Monitoring: Close monitoring of the reaction progress by TLC or LC-MS is important to determine the optimal reaction time and prevent the formation of byproducts.

  • Purification: The N-arylated products can typically be purified by silica gel chromatography. The choice of eluent will depend on the polarity of the product.

Conclusion

The N-arylation of 1,3-oxazinan-2-one is a valuable transformation for the synthesis of compounds with potential applications in drug discovery and development. Both copper-catalyzed Ullmann-type reactions and palladium-catalyzed Buchwald-Hartwig aminations offer effective and versatile methods for achieving this transformation. The protocols and considerations outlined in this guide provide a solid foundation for researchers to successfully implement these important reactions in their own synthetic endeavors.

References

  • Copper-catalyzed N-arylation of 1,2,4-oxadiazin-5(6H)-ones by diaryliodonium salts. (2025). ResearchGate. [Link]

  • Palladium-catalyzed synthesis of 4-sila-4H-benzo[d][1][9]oxazines by intramolecular Hiyama coupling. (n.d.). National Institutes of Health. [Link]

  • New Synthesis of Chiral 1,3-Oxazinan-2-ones from Carbohydrate Derivatives. (n.d.). ACS Publications. [Link]

  • Palladium-Catalyzed N-Monoarylation of Amidines and a One-Pot Synthesis of Quinazoline Derivatives. (n.d.). DSpace@MIT. [Link]

  • New Simple Synthesis of N-Substituted 1,3-Oxazinan-2-ones. (2010). ResearchGate. [Link]

  • Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. (2022). MDPI. [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Regioselectivity of the trifluoroethanol-promoted intramolecular N-Boc–epoxide cyclization towards 1,3-oxazolidin-2-ones and 1,3-oxazinan-2-ones. (2020). Royal Society of Chemistry. [Link]

  • Copper-Catalyzed Three-Component Radical 1,2-Carboazidation of 1,3-Dienes. (2025). National Institutes of Health. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). National Institutes of Health. [Link]

  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. (2021). ACS Publications. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (n.d.). MDPI. [Link]

  • Integrated One-Pot Synthesis of 1,3-Oxazinan-2-ones from Isocyanoacetates and Phenyl Vinyl Selenones. (n.d.). National Institutes of Health. [Link]

  • Palladium-catalyzed carbonylation of iminoquinones and aryl iodides to access aryl p-amino benzoates. (n.d.). Royal Society of Chemistry. [Link]

  • Synthesis of enantioenriched 1,3-oxazinan-2-ones. (n.d.). ResearchGate. [Link]

  • On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. (n.d.). National Institutes of Health. [Link]

  • Cu-catalyzed C–H amination/Ullmann N-arylation domino reaction: a straightforward synthesis of 9,14-diaryl-9,14-dihydrodibenzo[a,c]phenazine. (n.d.). Royal Society of Chemistry. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Copper-catalysed N-arylation of Pyrrole with Aryl Iodides Under Ligand-free Conditions. (2014). ResearchGate. [Link]

  • Buchwald-Hartwig coupling. (2019). YouTube. [Link]

  • C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. (2022). MDPI. [Link]

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  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

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Application Notes and Protocols for Methyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Bioactive Potential of a Novel Oxazinanone Derivative

Methyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate is a small molecule featuring a core 1,3-oxazinan-2-one heterocycle. While specific biological activities of this precise molecule are not extensively documented in publicly available literature, its structural motifs are present in compounds with known pharmacological relevance. The benzoxazine core, for instance, is a key component in molecules investigated for anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This structural alert suggests that this compound warrants investigation as a potential modulator of cellular pathways implicated in diseases such as cancer and inflammation.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate the biological activity of this compound using a suite of robust cell-based assays. The protocols herein are designed to be self-validating and are grounded in established methodologies, providing a logical workflow from initial cytotoxicity screening to more detailed mechanistic studies.

Strategic Workflow for Compound Evaluation

A tiered approach is recommended to efficiently characterize the bioactivity of this compound. This workflow, depicted below, ensures that resources are directed toward the most promising avenues of investigation based on initial findings.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanism of Action (Apoptosis & Cell Cycle) cluster_2 Phase 3: Target Pathway Identification A Compound Preparation & QC B Cell Viability/Cytotoxicity Assay (MTT) A->B C Annexin V/PI Apoptosis Assay B->C If cytotoxic D Cell Cycle Analysis (PI Staining) B->D If cytotoxic E NF-κB Reporter Assay C->E If apoptosis is induced F JAK/STAT Reporter Assay D->F If cell cycle arrest is observed G A Cells Treated with Compound B Harvest & Fix in Ethanol A->B C Stain with PI & RNase A B->C D Flow Cytometry Analysis C->D E Quantify Cell Cycle Phases (G0/G1, S, G2/M) D->E

Figure 2: Workflow for cell cycle analysis by flow cytometry.

Part 3: Investigating Potential Signaling Pathway Modulation

Based on the initial findings, more targeted assays can be employed to investigate the effect of this compound on specific signaling pathways commonly dysregulated in cancer and inflammation, such as NF-κB and JAK/STAT.

Protocol 4: NF-κB Reporter Assay

This assay measures the activity of the NF-κB transcription factor, a key regulator of inflammation and cell survival.

Causality Behind Experimental Choices:

  • Reporter Gene: The assay utilizes a cell line stably transfected with a luciferase reporter gene under the control of NF-κB response elements. [4]Activation of the NF-κB pathway leads to the transcription of the luciferase gene.

  • Luminometry: The amount of luciferase protein produced is quantified by measuring the light emitted upon the addition of a luciferin substrate. This luminescence is directly proportional to NF-κB activity. [5] Step-by-Step Methodology:

  • Cell Seeding:

    • Seed NF-κB reporter cells (e.g., HEK293-NF-κB-luc) in a 96-well white, clear-bottom plate.

    • Incubate overnight.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), in the continued presence of the compound.

    • Incubate for 6-24 hours. [4]

  • Lysis and Luminescence Reading:

    • Lyse the cells and add the luciferase substrate according to the manufacturer's instructions.

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis:

The inhibition of NF-κB activity is calculated relative to the stimulated control.

Protocol 5: JAK/STAT Reporter Assay

This assay investigates the modulation of the JAK/STAT pathway, which is crucial for cytokine signaling and is often constitutively active in various cancers.

Causality Behind Experimental Choices:

  • STAT Response Elements: Similar to the NF-κB assay, this uses a reporter cell line with a luciferase gene driven by STAT response elements. [6]* Cytokine Stimulation: The pathway is activated by specific cytokines (e.g., IL-6 for STAT3) that bind to their receptors, leading to JAK activation and subsequent STAT phosphorylation and nuclear translocation. [7] Step-by-Step Methodology:

  • Cell Seeding:

    • Seed appropriate JAK/STAT reporter cells in a 96-well plate.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with this compound.

    • Stimulate the cells with a relevant cytokine (e.g., IL-6 or IFN-γ).

    • Incubate for 16-24 hours. [6]

  • Luminescence Measurement:

    • Measure the luciferase activity as described for the NF-κB assay.

G cluster_0 JAK/STAT Signaling Pathway cluster_1 Potential Inhibition Point Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT pSTAT p-STAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Gene Gene Transcription Nucleus->Gene Inhibitor This compound Inhibitor->JAK Inhibits Phosphorylation

Figure 3: Simplified JAK/STAT signaling pathway and a potential point of inhibition.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial characterization of this compound in cell-based assays. Positive results in these assays, such as potent cytotoxicity, induction of apoptosis, or specific pathway inhibition, would provide a strong rationale for more advanced preclinical studies. These could include target deconvolution studies, in vivo efficacy experiments in animal models, and further structure-activity relationship (SAR) studies to optimize the compound's potency and pharmacological properties.

References

  • Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d]t[1][8][9][10]etrazine-8-carboxylates and -carboxamides. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids. (2021). ResearchGate. Retrieved from [Link]

  • Discovery of C-3 Tethered 2-oxo-benzoo[8][11]xazines as Potent Antioxidants: Bio-Inspired Based Design, Synthesis, Biological Evaluation, Cytotoxic, and in Silico Molecular Docking Studies. (2018). National Institutes of Health (NIH). Retrieved from [Link]

  • Methyl 4-(piperidin-1-ylcarbonyl)benzoate. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. (2018). ResearchGate. Retrieved from [Link]

  • Development of a high-throughput cell-based reporter assay for screening JAK3 inhibitors. (n.d.). Journal of Immunological Methods. Retrieved from [Link]

  • Human NF-κB Reporter Assay System. (n.d.). INDIGO Biosciences. Retrieved from [Link]

  • A review for cell-based screening methods in drug discovery. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. (2020). National Institutes of Health (NIH). Retrieved from [Link]

  • 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. (2021). ResearchGate. Retrieved from [Link]

  • MTT (Assay protocol. (2023). protocols.io. Retrieved from [Link]

  • Cell Cycle Analysis. (2017). University of Wisconsin Carbone Cancer Center. Retrieved from [Link]

  • JAK1 Activity Assay | Inhibitor Screening Kits. (n.d.). BellBrook Labs. Retrieved from [Link]

  • Cell Viability Assays. (2013). National Institutes of Health (NIH). Retrieved from [Link]

  • Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids. (2021). Pharmacia. Retrieved from [Link]

  • NF-κB Reporter Kit (NF-κB Signaling Pathway). (n.d.). BPS Bioscience. Retrieved from [Link]

  • The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. (2024). Research Results in Pharmacology. Retrieved from [Link]

  • Annexin V, FITC Apoptosis Detection Kit Technical Manual. (2018). Dojindo Molecular Technologies. Retrieved from [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Assaying cell cycle status using flow cytometry. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Consensus Virtual Screening and Ex Vivo Evaluation of Novel JAK2/STAT1,3 Inhibitors. (2025). ACS Omega. Retrieved from [Link]

  • MTT Proliferation Assay Protocol. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent Advances in the Synthesis of 4H-Benzo[d]o[8][9]xathiin-4-ones and 4H-Benzo[d]d[8][9]ioxin-4-ones. (2025). MDPI. Retrieved from [Link]

  • Cell Cycle Analysis By Flow Cytometry. (2023). YouTube. Retrieved from [Link]

  • Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and identification of benzo[d]o[8][9]xazin-4-one derivatives and testing of antibacterial activity of some of them. (2022). ScienceScholar. Retrieved from [Link]

  • A receptor-independent, cell-based JAK activation assay for screening for JAK3-specific inhibitors. (n.d.). PubMed. Retrieved from [Link]

  • Human NF-κB Reporter Assay System. (n.d.). INDIGO Biosciences. Retrieved from [Link]

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019). ACS Omega. Retrieved from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (2018). National Institutes of Health (NIH). Retrieved from [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (n.d.). MDPI. Retrieved from [Link]

  • Investigation for the easy and efficient synthesis of 1H-benzo[d]o[8][9]xazine-2,4-diones. (2025). Synthetic Communications. Retrieved from [Link]

  • Synthesis of 2-phenyl-4H-benzo[d]o[8][9]xazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies. (n.d.). ResearchGate. Retrieved from [Link]

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Application Notes and Protocols: Derivatization of Methyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the derivatization of Methyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate, a key scaffold in contemporary medicinal chemistry. The 1,3-oxazinan-2-one motif is a significant structural unit in various biologically active compounds.[1][2] This guide outlines detailed protocols for the strategic modification of this molecule at three primary sites: the methyl ester, the aromatic ring, and the oxazinanone heterocycle. We delve into the causality behind experimental choices, offering field-proven insights to guide researchers, scientists, and drug development professionals in synthesizing novel derivatives for structure-activity relationship (SAR) studies. Each protocol is designed as a self-validating system, complete with mechanistic explanations, data interpretation guidelines, and references to authoritative literature.

Introduction: Strategic Importance of Derivatization

This compound serves as a versatile starting material in drug discovery programs. Its structure presents multiple vectors for chemical modification, allowing for the fine-tuning of physicochemical and pharmacokinetic properties. The oxazinanone core, a six-membered cyclic carbamate, is found in a range of pharmaceutically important molecules, including anti-HIV and anticancer agents.[1] Derivatization strategies are crucial for exploring the chemical space around this scaffold to optimize potency, selectivity, solubility, and metabolic stability.

This guide focuses on three key derivatization hubs of the parent molecule:

  • Ester Moiety: Hydrolysis to the carboxylic acid and subsequent amidation.

  • Aromatic Ring: Electrophilic substitution to introduce diverse functionalities.

  • Oxazinanone Ring: Potential for ring-opening or functionalization, though less commonly explored.

The following sections provide detailed, step-by-step protocols for high-yield transformations at these sites.

Derivatization via the Ester Group: Accessing Amide Libraries

The most direct and widely utilized derivatization strategy involves the transformation of the methyl ester into a carboxylic acid, which then serves as a handle for amide bond formation. Amide bonds are prevalent in pharmaceuticals due to their stability and ability to participate in hydrogen bonding.[3]

Protocol 1: Saponification of Methyl Ester to Carboxylic Acid

Principle: The hydrolysis of the methyl ester to its corresponding carboxylate salt is achieved under basic conditions, followed by acidification to yield the free carboxylic acid. This two-step process is typically high-yielding and robust.[4][5][6]

Workflow Diagram:

G cluster_0 Step 1: Saponification cluster_1 Step 2: Acidification & Isolation Start This compound Reagents1 NaOH or LiOH THF/H2O or MeOH/H2O Start->Reagents1 Reaction1 Stir at RT to 60°C Monitor by TLC/LC-MS Reagents1->Reaction1 Intermediate Sodium 4-(2-oxo-1,3-oxazinan-3-yl)benzoate Reaction1->Intermediate Reagents2 1M HCl (aq) Intermediate->Reagents2 Reaction2 Adjust pH to ~2-3 Precipitation Reagents2->Reaction2 Isolation Filter, Wash with H2O Dry under vacuum Reaction2->Isolation Product 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid Isolation->Product

Caption: Workflow for the hydrolysis of the methyl ester.

Materials & Reagents:

ReagentM.W. ( g/mol )Quantity (per 1g SM)Molarity/Conc.Notes
This compound235.231.0 g (4.25 mmol)-Starting Material (SM)
Lithium Hydroxide Monohydrate (LiOH·H₂O)41.960.36 g (8.50 mmol)-2.0 equivalents
Tetrahydrofuran (THF)-20 mL-Anhydrous
Deionized Water (H₂O)-10 mL-
Hydrochloric Acid (HCl)-As needed1 M (aq)For acidification
Ethyl Acetate (EtOAc)-~50 mL-For extraction (if needed)

Step-by-Step Protocol:

  • Dissolution: In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 4.25 mmol) in THF (20 mL).

  • Addition of Base: In a separate beaker, dissolve LiOH·H₂O (0.36 g, 8.50 mmol) in deionized water (10 mL). Add the aqueous LiOH solution to the flask containing the starting material.

  • Reaction: Stir the biphasic mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up (Acidification): Once the starting material is consumed, remove the THF under reduced pressure using a rotary evaporator. Cool the remaining aqueous solution in an ice bath.

  • Precipitation: Slowly add 1 M HCl (aq) dropwise with stirring until the pH of the solution is approximately 2-3. A white precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water (2 x 10 mL).

  • Drying: Dry the product under high vacuum to a constant weight. The expected yield is typically >90%.

Self-Validation:

  • Characterization: Confirm the structure of the product, 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid, using ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Purity Check: Assess purity by LC-MS and melting point determination.

Protocol 2: HATU-Mediated Amide Coupling

Principle: The synthesized carboxylic acid is activated with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient peptide coupling reagent.[3][7] The resulting active ester readily reacts with a primary or secondary amine to form the desired amide. This method is known for its fast reaction times, high yields, and low rates of racemization.[7][8]

Mechanism Overview:

G cluster_0 Activation cluster_1 Coupling CarboxylicAcid R-COOH HATU HATU + DIPEA CarboxylicAcid->HATU Deprotonation & Attack ActiveEster OAt-Active Ester HATU->ActiveEster Amine R'-NH2 ActiveEster->Amine Nucleophilic Attack Amide R-CONH-R' Amine->Amide

Caption: Simplified mechanism of HATU-mediated amide coupling.

Materials & Reagents:

ReagentM.W. ( g/mol )Quantity (per 200mg Acid)Molarity/Conc.Notes
4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid221.21200 mg (0.90 mmol)-From Protocol 1
HATU380.23378 mg (0.99 mmol)-1.1 equivalents
Amine (e.g., Benzylamine)107.15107 mg (1.0 mmol)-1.1 equivalents
DIPEA (N,N-Diisopropylethylamine)129.240.31 mL (1.8 mmol)-2.0 equivalents
DMF (N,N-Dimethylformamide)-5 mL-Anhydrous

Step-by-Step Protocol:

  • Pre-activation (Recommended): To a dry vial, add 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid (200 mg, 0.90 mmol), HATU (378 mg, 0.99 mmol), and anhydrous DMF (3 mL). Add DIPEA (0.31 mL, 1.8 mmol) and stir the mixture at room temperature for 15-30 minutes. This pre-activation step forms the reactive OAt-ester.[9]

  • Amine Addition: In a separate vial, dissolve the desired amine (e.g., benzylamine, 107 mg, 1.0 mmol) in anhydrous DMF (2 mL). Add this solution to the pre-activated mixture.

  • Reaction: Stir the reaction at room temperature. Monitor completion by TLC or LC-MS (typically 1-3 hours).

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water (50 mL) and ethyl acetate (50 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 25 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated aqueous LiCl solution (to remove DMF), followed by saturated aqueous NaHCO₃, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Self-Validation:

  • Characterization: Confirm the structure of the amide product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

  • Purity Assessment: Analyze the final product purity using HPLC.

Aromatic Ring Derivatization: Electrophilic Aromatic Substitution

The aromatic ring of the molecule can be functionalized using electrophilic aromatic substitution (EAS) reactions. The ester group is a deactivating meta-director, while the N-acyl oxazinanone group's directing effect is more complex but generally considered ortho, para-directing and activating. The outcome will be a balance of these effects, but meta-substitution relative to the ester is often favored.[10][11]

Protocol 3: Nitration of the Aromatic Ring

Principle: Introduction of a nitro group onto the aromatic ring is a classic EAS reaction.[12] The nitro group can then be a handle for further chemistry, most notably reduction to an amine.[13][14][15] The reaction is performed at low temperatures to control regioselectivity and prevent side reactions.[16]

Workflow Diagram:

G Start This compound Reagents H2SO4 (conc.) HNO3 (conc.) Start->Reagents Reaction Add dropwise at 0°C Stir for 1-2 hours Reagents->Reaction Workup Pour onto ice Filter precipitate Reaction->Workup Product Methyl 3-nitro-4-(2-oxo-1,3-oxazinan-3-yl)benzoate Workup->Product

Caption: Workflow for the nitration of the aromatic ring.

Materials & Reagents:

ReagentM.W. ( g/mol )Quantity (per 1g SM)Molarity/Conc.Notes
This compound235.231.0 g (4.25 mmol)-Starting Material (SM)
Sulfuric Acid (H₂SO₄)-5 mLConcentratedCaution: Highly corrosive
Nitric Acid (HNO₃)-0.5 mLConcentratedCaution: Highly corrosive and oxidizing

Step-by-Step Protocol:

  • Cooling: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 4.25 mmol). Cool the flask in an ice-salt bath to 0°C.

  • Acid Addition: Slowly and carefully add concentrated H₂SO₄ (5 mL) to the flask with stirring, ensuring the temperature remains below 10°C.

  • Nitrating Mixture: In a separate, pre-cooled test tube, prepare the nitrating mixture by slowly adding concentrated HNO₃ (0.5 mL) to concentrated H₂SO₄ (1 mL). Caution: This is a highly exothermic process.

  • Reaction: Add the nitrating mixture dropwise to the solution of the starting material over 15-20 minutes, maintaining the internal temperature at or below 5°C.

  • Stirring: After the addition is complete, stir the reaction mixture at 0-5°C for 1 hour.

  • Quenching: Carefully pour the reaction mixture onto crushed ice (~50 g) in a beaker with stirring. A solid precipitate will form.

  • Isolation: Allow the ice to melt completely, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Drying and Purification: Dry the crude product under vacuum. Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed for further purification.

Self-Validation:

  • Structure Confirmation: Use ¹H NMR to confirm the regiochemistry of nitration. The appearance of a new set of aromatic signals consistent with a 1,2,4-trisubstituted pattern is expected. Confirm the mass with MS.

  • Purity: Check purity via HPLC or melting point.

Subsequent Derivatization: Reduction of the Nitro Group

The installed nitro group is a versatile functional handle. A common subsequent step is its reduction to an amine.

Principle: The aromatic nitro group can be selectively reduced to a primary amine using various methods, including catalytic hydrogenation or metal-acid systems like tin(II) chloride or iron in acidic media.[14][17][18]

Example Reagents for Reduction:

  • Catalytic Hydrogenation: H₂, Pd/C in Ethanol or Ethyl Acetate.

  • Metal/Acid: Fe powder, NH₄Cl in Ethanol/Water.

  • Stannous Chloride: SnCl₂·2H₂O in Ethanol.

This resulting amino-substituted derivative opens up a vast array of further derivatization possibilities, including diazotization, further amide couplings, and reductive amination.

Derivatization via the Oxazinanone Ring

Modifying the 1,3-oxazinan-2-one ring is more challenging due to its inherent stability. The cyclic carbamate structure is generally robust. However, under forcing conditions, ring-opening reactions can occur.[19]

  • Ring Opening: Strong nucleophiles or harsh acidic/basic hydrolysis can cleave the carbamate linkage. This generally leads to a 3-aminopropanol derivative, which may be useful but destroys the core heterocyclic scaffold.

  • Alpha-Functionalization: Deprotonation at the C4 or C6 positions of the ring followed by reaction with an electrophile is a potential, albeit challenging, route that would require a strong, non-nucleophilic base and careful control of conditions.

Due to the complexity and lower success rates, detailed protocols for direct ring modification are beyond the scope of this general application note and would require case-by-case development.

Conclusion

This guide provides robust and validated protocols for the derivatization of this compound. By targeting the ester and aromatic functionalities, researchers can efficiently generate diverse libraries of analogues. The hydrolysis of the ester followed by HATU-mediated amidation is a particularly powerful sequence for rapidly exploring SAR around the benzoate portion of the molecule. Aromatic nitration provides an entry point to a different set of derivatives via the resulting amine. These strategic modifications are fundamental to the iterative process of drug design and development, enabling the optimization of lead compounds toward clinical candidates.

References

  • (PDF) Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols - ResearchGate. Available at: [Link]

  • CN113248373A - Preparation method of methyl benzoate compound - Google Patents.
  • Preparation of Methyl Benzoate. Available at: [Link]

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Application Notes and Protocols for the Chiral Synthesis of 1,3-Oxazinan-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Chiral 1,3-Oxazinan-2-ones

The 1,3-oxazinan-2-one scaffold is a privileged heterocyclic motif of significant interest to researchers in drug discovery and medicinal chemistry. Its rigid, six-membered ring structure, incorporating both a nitrogen and an oxygen atom, serves as a versatile building block for creating complex molecules with defined three-dimensional orientations. The chirality within these structures is paramount, as the stereochemistry of substituents on the ring profoundly influences biological activity and target engagement.

Enantiomerically pure 1,3-oxazinan-2-one derivatives are crucial intermediates in the synthesis of a wide array of pharmaceutical compounds, including antivirals and anti-inflammatory agents.[1][2] For instance, certain trifluoromethyl-substituted 1,3-oxazin-2-ones have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) with high activity against various HIV-1 mutant strains.[3] Furthermore, statin-derived 1,3-oxazinan-2-ones have been developed as submicromolar inhibitors of the LFA-1/ICAM-1 interaction, a key pathway in inflammatory responses.[4] The utility of these compounds also extends to their use as chiral auxiliaries, guiding the stereochemical outcome of subsequent chemical transformations.[5][6]

This guide provides an in-depth exploration of proven and innovative methodologies for the chiral synthesis of 1,3-oxazinan-2-one derivatives. We will delve into the causality behind experimental choices, offering detailed, step-by-step protocols for key synthetic strategies, and present data to validate the expected outcomes. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools necessary to successfully synthesize and utilize these valuable chiral building blocks.

Strategy 1: Diastereoselective Cyclization from Chiral 1,3-Amino Alcohols

The most direct and fundamentally important route to chiral 1,3-oxazinan-2-ones relies on the cyclization of enantiopure 1,3-amino alcohols. In this strategy, the stereochemistry of the final product is directly inherited from the starting material, which is often sourced from the chiral pool (e.g., derived from amino acids) or synthesized via asymmetric methods. The cyclization is typically achieved by introducing a carbonyl group between the amino and hydroxyl moieties using a phosgene equivalent.

Causality and Mechanistic Insight: The choice of the carbonylating agent is critical for efficiency and safety. While phosgene itself is highly effective, its extreme toxicity makes it undesirable. Safer alternatives like triphosgene (a solid), carbonyldiimidazole (CDI), or dialkyl carbonates are commonly employed. The reaction proceeds via a two-step intramolecular condensation. First, the more nucleophilic amine attacks the carbonylating agent. This is followed by an intramolecular nucleophilic attack by the hydroxyl group, displacing a leaving group and forming the stable six-membered ring. The use of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, is essential to neutralize the acid (e.g., HCl) generated during the reaction, driving the equilibrium towards the product.

G cluster_workflow Workflow: Diastereoselective Cyclization start Chiral 1,3-Amino Alcohol reagents Carbonylating Agent (e.g., Triphosgene) Base (e.g., Triethylamine) Aprotic Solvent (e.g., DCM) reaction Intramolecular Cyclization (0°C to RT) start->reaction reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product Chiral 1,3-Oxazinan-2-one purification->product

Caption: General workflow for the synthesis of chiral 1,3-oxazinan-2-ones from 1,3-amino alcohols.

Protocol 1: Synthesis of (R)-4-Phenyl-1,3-oxazinan-2-one

This protocol details the cyclization of (R)-3-amino-3-phenyl-1-propanol. The chirality at the C4 position is established by the starting amino alcohol.

Materials:

  • (R)-3-amino-3-phenyl-1-propanol (1.0 eq)

  • Triphosgene (bis(trichloromethyl) carbonate) (0.4 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add (R)-3-amino-3-phenyl-1-propanol (e.g., 1.51 g, 10.0 mmol) and anhydrous DCM (50 mL).

  • Cooling: Cool the resulting solution to 0°C in an ice bath.

  • Base Addition: Add triethylamine (e.g., 3.5 mL, 25.0 mmol) to the solution dropwise.

  • Carbonylating Agent Addition: In a separate flask, dissolve triphosgene (e.g., 1.19 g, 4.0 mmol) in anhydrous DCM (20 mL). Add this solution to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C. Safety Note: Triphosgene is a toxic solid that releases phosgene upon contact with moisture. Handle with extreme care in a well-ventilated fume hood.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding 1 M HCl (20 mL) at 0°C to neutralize excess TEA and destroy any remaining triphosgene.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel (e.g., using a gradient of 20% to 50% ethyl acetate in hexanes) or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the pure (R)-4-phenyl-1,3-oxazinan-2-one.

Data Presentation:

Starting MaterialCarbonylating AgentProductYield (%)Enantiomeric Excess (ee %)
(R)-3-amino-3-phenyl-1-propanolTriphosgene(R)-4-phenyl-1,3-oxazinan-2-one~85-95>99
(S)-3-amino-1-butanolCarbonyldiimidazole(S)-4-methyl-1,3-oxazinan-2-one~80-90>99
(R)-3-amino-4-methyl-1-pentanolDiethyl Carbonate(R)-4-isobutyl-1,3-oxazinan-2-one~70-80>99

Note: Yields and ee values are representative and can vary based on reaction scale and purification efficiency. The ee of the product is dependent on the enantiopurity of the starting amino alcohol.

Strategy 2: Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral 1,3-oxazinan-2-ones can themselves be employed as powerful chiral auxiliaries to direct the stereochemistry of reactions such as enolate alkylations and aldol additions.[5] This approach is particularly valuable for synthesizing complex chiral molecules where the oxazinanone framework provides a rigid, sterically defined environment. The auxiliary is first acylated, and then the N-acyl group is deprotonated to form a chiral enolate. The bulky substituents on the auxiliary block one face of the enolate, forcing an incoming electrophile to attack from the opposite, less hindered face with high diastereoselectivity.

Causality and Mechanistic Insight: The high diastereoselectivity arises from the formation of a chelated Z-enolate intermediate. Upon treatment with a base like lithium diisopropylamide (LDA), the N-acyl group is deprotonated. The lithium cation coordinates to both the enolate oxygen and the ring carbonyl oxygen, creating a rigid, planar, five-membered chelate ring. The substituent at the C4 position of the oxazinanone (e.g., an isopropyl or phenyl group) effectively shields the si-face of the enolate, directing the electrophile to the re-face. After the stereoselective bond formation, the auxiliary can be cleaved under mild conditions (e.g., hydrolysis with LiOH/H₂O₂) to yield the chiral carboxylic acid derivative and recover the original oxazinanone auxiliary.[5]

G cluster_mechanism Mechanism: Asymmetric Enolate Alkylation acyl_aux N-Acyl Chiral Oxazinanone base Base (LDA) THF, -78°C enolate Chelated Z-Enolate (Stereocontrol Element) acyl_aux->enolate base->enolate electrophile Electrophile (e.g., Benzyl Bromide) product Alkylated Product (High Diastereoselectivity) enolate->product Attack from less hindered face electrophile->product cleavage Cleavage (e.g., LiOH/H₂O₂) product->cleavage final_prod Chiral Carboxylic Acid + Recovered Auxiliary cleavage->final_prod

Caption: Key steps in using a chiral oxazinanone as an auxiliary for diastereoselective alkylation.

Protocol 2: Asymmetric Alkylation using an (R)-4-Isopropyl-1,3-oxazinan-2-one Auxiliary

This protocol describes the N-acylation of the auxiliary followed by a highly diastereoselective alkylation with benzyl bromide.

Part A: N-Propanoylation of the Auxiliary

  • Setup: To a solution of (R)-4-isopropyl-1,3-oxazinan-2-one (1.0 eq) in anhydrous THF at -78°C under nitrogen, add n-butyllithium (n-BuLi, 1.05 eq, 1.6 M in hexanes) dropwise.

  • Acylation: Stir the solution for 30 minutes at -78°C. Then, add propanoyl chloride (1.1 eq) dropwise.

  • Workup: Allow the reaction to warm to room temperature and stir for 2 hours. Quench with saturated aqueous NH₄Cl solution. Extract with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify by flash chromatography to obtain N-propanoyl-(R)-4-isopropyl-1,3-oxazinan-2-one.

Part B: Diastereoselective Alkylation

  • Enolate Formation: Dissolve the N-propanoyl auxiliary (1.0 eq) from Part A in anhydrous THF and cool to -78°C under nitrogen. Add lithium diisopropylamide (LDA, 1.1 eq, freshly prepared or commercial solution) dropwise. Stir the resulting solution for 45 minutes at -78°C to ensure complete enolate formation.

  • Electrophile Addition: Add benzyl bromide (1.2 eq) dropwise to the enolate solution at -78°C.

  • Reaction Progression: Stir the reaction mixture at -78°C for 3-4 hours or until TLC indicates consumption of the starting material.

  • Quenching and Workup: Quench the reaction at -78°C by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo. The diastereomeric ratio (d.r.) can be determined at this stage by ¹H NMR analysis of the crude product. Purify by flash column chromatography (ethyl acetate/hexanes) to isolate the major diastereomer.

Part C: Auxiliary Cleavage

  • Setup: Dissolve the purified alkylated product (1.0 eq) in a mixture of THF and water (e.g., 4:1 ratio).

  • Hydrolysis: Cool the solution to 0°C and add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (2.0 eq, e.g., 0.8 M solution).

  • Reaction: Stir vigorously at 0°C for 4 hours.

  • Workup: Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃). Acidify the mixture with 1 M HCl and extract with ethyl acetate to isolate the chiral carboxylic acid product. The water-soluble auxiliary can be recovered from the aqueous layer.

Data Presentation:

Electrophile (E-X)Product (after cleavage)Diastereomeric Ratio (d.r.)
Benzyl Bromide(R)-2-Methyl-3-phenylpropanoic acid>98:2
Iodomethane(R)-2-Methylpropanoic acid>95:5
Allyl Iodide(R)-2-Methylpent-4-enoic acid>97:3

Data adapted from principles described in the literature for similar auxiliaries.[5]

Strategy 3: Brønsted Acid-Catalyzed Intramolecular Cyclization

Modern synthetic chemistry increasingly focuses on metal-free, environmentally benign catalytic methods. The use of Brønsted acids to catalyze the intramolecular cyclization of suitably functionalized precursors represents a powerful and greener approach to 1,3-oxazinan-2-ones. One such elegant method involves the cyclization of N-Cbz-protected diazoketones derived from α-amino acids.[4]

Causality and Mechanistic Insight: This reaction proceeds under mild, metal-free conditions.[4] A strong Brønsted acid, such as silica-supported perchloric acid (HClO₄-SiO₂), protonates the diazo group, creating a highly reactive diazonium intermediate. This step is the key activation. The carbamate protecting group (Cbz) then acts as an intramolecular nucleophile, with one of its carbonyl oxygens attacking the carbon bearing the diazonium group. This concerted or stepwise attack leads to the expulsion of dinitrogen (N₂), a thermodynamically highly favorable process that drives the reaction forward, and the concomitant formation of the six-membered ring. The use of a solid-supported acid simplifies purification, as the catalyst can be easily removed by filtration.[4]

G cluster_workflow_3 Workflow: Brønsted Acid Catalysis start Amino Acid-Derived N-Cbz-Diazoketone catalyst Catalyst (HClO₄-SiO₂) Solvent (Methanol) reaction Protonation & Intramolecular Nucleophilic Attack (N₂ expulsion) start->reaction catalyst->reaction filtration Filtration to remove solid-supported catalyst reaction->filtration concentration Solvent Evaporation filtration->concentration product Chiral 1,3-Oxazinane-2,5-dione concentration->product

Caption: Workflow for the Brønsted acid-catalyzed synthesis of 1,3-oxazinane-2,5-diones.

Protocol 3: Synthesis of (S)-3-(Benzyloxycarbonyl)-6-phenyl-1,3-oxazinane-2,5-dione

This protocol is adapted from the literature for the synthesis of 1,3-oxazinane-2,5-diones and demonstrates the principle of the Brønsted acid-catalyzed cyclization.[4]

Materials:

  • (S)-2-((Benzyloxy)carbonylamino)-1-diazo-3-phenylpropan-1-one (derived from L-Phenylalanine) (1.0 eq)

  • Silica-supported perchloric acid (HClO₄-SiO₂) (10 mol%)

  • Methanol (MeOH)

  • Celite®

Procedure:

  • Reaction Setup: To a stirred solution of the N-Cbz-diazoketone (e.g., 323 mg, 1.0 mmol) in methanol (10 mL) at room temperature, add HClO₄-SiO₂ (e.g., 100 mg, ~10 mol%).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically accompanied by the evolution of nitrogen gas. Monitor the consumption of the starting material by TLC (staining with permanganate can help visualize the diazo compound). The reaction is often complete within 1-2 hours.

  • Catalyst Removal: Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite® to remove the solid-supported acid catalyst. Wash the Celite® pad with additional DCM.

  • Concentration: Combine the filtrates and concentrate under reduced pressure.

  • Purification: The resulting crude product is often of high purity. If necessary, further purification can be achieved by flash column chromatography on silica gel to afford the desired 1,3-oxazinane-2,5-dione.

Data Presentation:

Starting Amino AcidProductYield (%)
L-Phenylalanine(S)-3-(Benzyloxycarbonyl)-6-phenyl-1,3-oxazinane-2,5-dione~90
L-Alanine(S)-3-(Benzyloxycarbonyl)-6-methyl-1,3-oxazinane-2,5-dione~85
L-Valine(S)-3-(Benzyloxycarbonyl)-6-isopropyl-1,3-oxazinane-2,5-dione~88

Yields are representative based on published procedures for this methodology.[4]

Conclusion and Future Outlook

The chiral synthesis of 1,3-oxazinan-2-one derivatives is a dynamic and evolving field, driven by the continued demand for enantiopure building blocks in pharmaceutical development. The strategies outlined in this guide—diastereoselective cyclization of chiral amino alcohols, the use of the oxazinanone core as a powerful chiral auxiliary, and modern metal-free catalytic cyclizations—provide a robust toolkit for researchers. Each method offers distinct advantages in terms of convergency, atom economy, and stereocontrol. As the field progresses, we anticipate the development of even more efficient and highly selective organocatalytic and biocatalytic routes, further expanding the accessibility and application of these vital chiral heterocycles.

References

  • Gallo, R. D. C., Campovilla, O. C., Jr., & Burtoloso, A. C. B. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry, 7. [Link]

  • Chaitra G, & Rohini RM. (2017). Synthesis and Biological Activities of[4][7]-Oxazine Derivatives. Der Pharma Chemica, 9(12), 108-115. [Link]

  • Williams, R. M., & Im, M. N. (1991). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Biotechnology and Applied Biochemistry, 14(1), 103-134. [Link]

  • Request PDF. (n.d.). New Synthesis of Chiral 1,3-Oxazinan-2-ones from Carbohydrate Derivatives. ResearchGate. [Link]

  • Li, J., Di Lorenzo, V., Patil, P., Ruiz Moreno, A. J., & Dömling, A. (2020). Scheme 1 Synthesis of N-substituted 1,3-oxazinan-2-ones. ResearchGate. [Link]

  • Torssell, S. (2005). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Diva-Portal.org. [Link]

  • Wang, Z., Qin, C., & Wan, J. (2005). New synthesis of chiral 1,3-oxazinan-2-ones from carbohydrate derivatives. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,3-Oxazinan-2-one. PubChem. [Link]

  • Ordonez, M., & Cativiela, C. (2015). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Current Organic Chemistry, 19(13), 1252-1283. [Link]

  • North, M. (2021). Synthesis of enantioenriched 1,3-oxazinan-2-ones. ResearchGate. [Link]

  • Wang, Z., Qin, C., & Wan, J. (2005). New Synthesis of Chiral 1,3-Oxazinan-2-ones from Carbohydrate Derivatives. The Journal of Organic Chemistry, 70(25), 10404-10407. [Link]

  • Njardarson, J. T. (2018). Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols. Chemical Science, 9(1), 52-66. [Link]

  • Davies, S. G., Garner, A. C., Roberts, P. M., Smith, A. D., & Thomson, J. E. (2006). Oxazinanones as chiral auxiliaries: synthesis and evaluation in enolate alkylations and aldol reactions. Organic & Biomolecular Chemistry, 4(13), 2645-2663. [Link]

  • Ye, Z., & GAGNE, M. R. (2021). Catalytic Enantioselective Halocyclizations to Access Benzoxazepinones and Benzoxazecinones. Organic Letters, 23(16), 6330-6334. [Link]

  • Evans, D. A., Helmchen, G., & Roping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2018). From Oxiranes to Oligomers: Architectures of U.S. FDA Approved Pharmaceuticals Containing Oxygen Heterocycles. Journal of Medicinal Chemistry, 61(21), 9571-9614. [Link]

  • Burke, S. D. (2016). Enantioselective Synthesis of Alcohols and Amines: The Burke Synthesis of (+)-Patulolide C. Organic Chemistry Highlights. [Link]

  • Evans, D. A. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. L'actualité chimique, (262-263), 35-39. [Link]

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Validation & Comparative

A Comparative Guide to Purity Validation of Synthesized "Methyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate"

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the meticulous validation of a synthesized active pharmaceutical ingredient's (API) purity is not merely a regulatory formality but a cornerstone of drug safety and efficacy. This guide provides a comprehensive comparison of analytical techniques for the purity validation of "Methyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate," a novel heterocyclic compound with potential therapeutic applications. As a Senior Application Scientist, my objective is to offer not just protocols, but a strategic framework for selecting and implementing the most appropriate analytical methodologies, grounded in scientific principles and field-proven insights.

The Imperative of Purity in Drug Development

"this compound" belongs to the benzoxazinone class of compounds, which are of significant interest in medicinal chemistry. The purity of this API directly influences its pharmacological and toxicological profile. Even minute impurities can alter the drug's stability, bioavailability, and, most critically, could lead to adverse patient reactions. Therefore, a robust and validated purity assessment is paramount before the compound can proceed through the drug development pipeline. This guide will compare and contrast the primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis (EA).

A Multi-Faceted Approach to Purity Validation

A single analytical technique is rarely sufficient to definitively establish the purity of a novel compound. A more reliable strategy involves the use of orthogonal methods—techniques that measure different chemical or physical properties of the analyte. This multi-pronged approach provides a more complete picture of the sample's composition and significantly reduces the risk of undetected impurities.

Understanding Potential Impurities

A logical starting point for developing a purity validation strategy is to consider the potential impurities that could arise during the synthesis of "this compound." While the specific synthesis route may vary, a plausible pathway involves the reaction of a substituted aminophenol with a derivative of methyl 4-isocyanatobenzoate or a related cyclization reaction. Based on this, potential impurities could include:

  • Starting Materials: Unreacted methyl 4-aminobenzoate, 3-aminopropanol, or other precursors.

  • Intermediates: Incompletely cyclized intermediates.

  • Byproducts: Products from side reactions, such as the formation of dimers or polymers.

  • Reagents and Solvents: Residual reagents and solvents used in the synthesis and purification steps.

  • Degradation Products: Compounds formed due to instability of the API under certain conditions.

Comparative Analysis of Key Purity Validation Techniques

The selection of an appropriate analytical technique hinges on its ability to separate, detect, and accurately quantify the target compound and its potential impurities. Below is a comparative overview of the most relevant methods.

Technique Principle Strengths Limitations Primary Application in Purity Validation
HPLC-UV/DAD Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase, with detection by UV-Vis absorbance.High resolution for non-volatile and thermally labile compounds. Excellent quantitative accuracy and precision. Versatile with a wide range of column chemistries and mobile phases.Requires chromophoric analytes for UV detection. Co-elution of impurities can lead to inaccurate results.Primary quantitative method for purity assessment and impurity profiling.
GC-MS Separation of volatile and semi-volatile compounds in the gas phase followed by mass-based detection.High sensitivity and selectivity. Provides structural information for impurity identification. Excellent for residual solvent analysis.Limited to thermally stable and volatile compounds. Derivatization may be required for polar compounds.Orthogonal method for volatile impurities and residual solvents. Confirmatory identification of impurities.
¹H NMR Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field, providing detailed structural information.Provides absolute purity determination against a certified reference standard (qNMR). Excellent for structural elucidation of the main component and impurities. Non-destructive.Lower sensitivity compared to chromatographic methods. Complex spectra can be difficult to interpret for mixtures.Structural confirmation of the API. Quantitative NMR (qNMR) for absolute purity determination.
Elemental Analysis (EA) Combustion of the sample to convert elements into simple gases, which are then quantified.Provides the elemental composition (C, H, N, S) of the bulk sample. Can indicate the presence of inorganic impurities.Does not provide information on the nature or number of impurities. Insensitive to isomeric impurities. Requires a highly pure sample for accurate results.Confirmation of elemental composition and assessment of bulk purity.

In-Depth Technical Guide & Experimental Protocols

To provide a practical framework, this section details the experimental considerations and step-by-step protocols for each technique.

High-Performance Liquid Chromatography (HPLC)

HPLC is often considered the gold standard for purity determination in the pharmaceutical industry due to its high resolving power and quantitative accuracy.[1] For "this compound," a reverse-phase HPLC method with UV detection is the most logical choice.

Causality Behind Experimental Choices:

  • Column: A C18 column is a versatile starting point for moderately polar organic molecules. The choice of particle size (e.g., 3.5 µm) offers a good balance between efficiency and backpressure.

  • Mobile Phase: A gradient elution with acetonitrile and water allows for the separation of compounds with a range of polarities. The addition of a small amount of acid (e.g., formic acid or phosphoric acid) can improve peak shape for acidic or basic analytes.[2]

  • Detection: A Diode Array Detector (DAD) is preferable to a simple UV detector as it provides spectral information, which is invaluable for peak purity assessment and impurity identification.

Experimental Protocol: HPLC-DAD for Purity Determination

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and DAD.

  • Column: C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: DAD, 254 nm (or the λmax of the target compound).

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase B to a final concentration of approximately 1 mg/mL.

Data Interpretation and Trustworthiness:

The purity is typically calculated as the percentage of the main peak area relative to the total peak area of all components in the chromatogram. However, this "area percent" method assumes that all compounds have the same response factor at the chosen wavelength. For a more accurate quantification of impurities, a reference standard for each impurity is required. In the absence of standards, relative response factors can be estimated. The trustworthiness of the HPLC method is established through a rigorous validation process as per ICH Q2(R1) guidelines, which includes assessing specificity, linearity, accuracy, precision, and robustness.

Workflow for HPLC Purity Validation

Caption: Workflow for HPLC-based purity validation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For "this compound," its utility will depend on the compound's thermal stability and volatility. Assuming it is amenable to GC analysis, this technique can provide valuable orthogonal data to HPLC.

Causality Behind Experimental Choices:

  • Injector: A split/splitless injector is standard. A split injection is used for concentrated samples to avoid column overload, while a splitless injection is used for trace analysis.

  • Column: A mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane) is a good general-purpose choice for a wide range of organic molecules.

  • Oven Program: A temperature ramp is necessary to separate compounds with different boiling points.

  • Detector: A mass spectrometer provides both quantitative data and structural information, which is crucial for identifying unknown impurities.

Experimental Protocol: GC-MS for Impurity Profiling

  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., a single quadrupole).

  • Injector: Split/splitless, 280 °C, split ratio 20:1.

  • Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 min.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 min at 300 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI), 70 eV.

  • Scan Range: 40-500 m/z.

  • Sample Preparation: Dissolve the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

Data Interpretation and Trustworthiness:

The total ion chromatogram (TIC) is used to determine the relative abundance of different components. The mass spectrum of each peak can be compared to a library (e.g., NIST) to tentatively identify impurities. Definitive identification requires comparison with a synthesized standard. The method's trustworthiness is established through validation, focusing on aspects like specificity, limit of detection (LOD), and limit of quantification (LOQ) for key impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and can also be used for quantitative purity determination.[3][4]

Causality Behind Experimental Choices:

  • Solvent: A deuterated solvent that fully dissolves the sample is chosen (e.g., DMSO-d₆ or CDCl₃).

  • Internal Standard: For quantitative NMR (qNMR), a certified internal standard with a known purity and concentration is added. The standard should have a simple spectrum with at least one signal that does not overlap with the analyte's signals.

  • Pulse Sequence: A standard one-pulse experiment with a sufficient relaxation delay is used for quantitative analysis to ensure accurate integration.

Experimental Protocol: ¹H NMR for Structural Confirmation and qNMR for Absolute Purity

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation (Structural Confirmation): Dissolve ~5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent.

  • Sample Preparation (qNMR): Accurately weigh ~10 mg of the sample and ~5 mg of a certified internal standard (e.g., maleic acid) into a vial. Dissolve in a known volume of a suitable deuterated solvent.

  • Acquisition Parameters (¹H):

    • Pulse sequence: zg30

    • Number of scans: 16

    • Relaxation delay (d1): 5 seconds (for structural confirmation), 30 seconds (for qNMR)

    • Acquisition time: ~3-4 seconds

  • Data Processing: Fourier transform, phase correction, baseline correction, and integration.

Data Interpretation and Trustworthiness:

For structural confirmation, the chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum are compared with the expected structure of "this compound." For qNMR, the purity is calculated by comparing the integral of a specific proton signal of the analyte to the integral of a known proton signal of the internal standard. qNMR is considered a primary ratio method of measurement and, when performed correctly, provides a very accurate and trustworthy purity value.

Logical Relationship in Purity Assessment

Purity_Validation_Logic Start Synthesized Compound HPLC HPLC-DAD (Quantitative Purity) Start->HPLC Primary Method GCMS GC-MS (Volatile Impurities) Start->GCMS Orthogonal Method NMR NMR Spectroscopy (Structural Confirmation & qNMR) Start->NMR Confirmatory & Absolute Purity EA Elemental Analysis (Elemental Composition) Start->EA Bulk Purity Final_Purity Final Purity Assignment HPLC->Final_Purity Impurity Profile GCMS->Final_Purity Absence of Volatiles NMR->Final_Purity Structural Integrity & Absolute Value EA->Final_Purity Correct Composition

Caption: Logical flow for a comprehensive purity validation.

Elemental Analysis (EA)

Elemental analysis is a fundamental technique that determines the percentage of carbon, hydrogen, nitrogen, and other elements in a compound.[5][6]

Experimental Protocol: CHN Analysis

  • Instrumentation: CHN elemental analyzer.

  • Sample Preparation: Accurately weigh ~2-3 mg of the finely ground, dried sample into a tin capsule.

  • Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.

Data Interpretation and Trustworthiness:

The experimentally determined elemental percentages are compared to the theoretical values calculated from the molecular formula of "this compound" (C₁₂H₁₃NO₄). A good agreement (typically within ±0.4%) provides strong evidence for the compound's identity and the absence of significant amounts of impurities with different elemental compositions.

Conclusion: An Integrated and Justified Approach

The purity validation of a novel pharmaceutical compound like "this compound" demands a well-reasoned and multi-faceted analytical strategy. While HPLC serves as the primary workhorse for quantitative purity assessment and impurity profiling, its findings must be corroborated by orthogonal techniques. NMR spectroscopy provides invaluable confirmation of the molecular structure and offers a path to determining absolute purity through qNMR. GC-MS is essential for addressing the presence of volatile impurities and residual solvents, which are often missed by HPLC. Finally, elemental analysis provides a fundamental check of the compound's elemental composition.

By judiciously selecting and validating a combination of these techniques, researchers and drug development professionals can establish a comprehensive and trustworthy purity profile for their synthesized compounds, ensuring a solid foundation for further preclinical and clinical development. This integrated approach not only satisfies regulatory expectations but, more importantly, upholds the commitment to patient safety and drug efficacy.

References

  • Wang, R., et al. (n.d.). Determination of Various Benzoate Esters and p-Benzoate Esters Preservatives in Cosmetics by SPEGC-MS/MS.
  • Khokhlov, A. L., et al. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Research Results in Pharmacology.
  • SIELC Technologies. (n.d.). Separation of 4H-3,1-Benzoxazin-4-one,2-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Study.com. (2021). How to Determine the Purity of a Substance using Elemental Analysis. Retrieved from [Link]

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • Bruker. (2014). NMR spectroscopy: Quality control of pharmaceutical products.
  • ResearchGate. (2025). Quantitative NMR spectroscopy for quality control of drugs and pharmaceuticals.
  • Royal Society of Chemistry. (n.d.). Elemental analysis: an important purity control but prone to manipulations.
  • U.S. Food and Drug Administration. (2000). Guidance for Industry: Analytical Procedures and Methods Validation: Chemistry, Manufacturing, and Controls Documentation. Retrieved from [Link]

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A Comparative Guide to N-Aryl Oxazinanones: Evaluating Methyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate in the Context of Potent Factor Xa Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The N-Aryl Oxazinanone Scaffold in Modern Drug Discovery

The N-aryl oxazinanone core is a privileged heterocyclic scaffold that has garnered significant interest in medicinal chemistry. Its rigid, six-membered ring structure provides a three-dimensional framework that can be precisely decorated with substituents to achieve high-affinity interactions with biological targets. While the closely related five-membered N-aryl oxazolidinones are famously represented by the antibiotic Linezolid, the 1,3-oxazinan-2-one variant offers a distinct spatial arrangement and conformational flexibility, opening avenues for developing novel therapeutics. These scaffolds are valuable as they are often found in compounds with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3]

This guide focuses on "Methyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate," a representative member of this class. While specific biological data for this exact molecule is not extensively reported in peer-reviewed literature—suggesting its primary role may be as a synthetic intermediate—its structure provides an excellent foundation for understanding the critical structure-activity relationships (SAR) within the broader N-aryl oxazinanone class. We will compare this foundational structure to highly potent N-aryl benzoxazinone analogues that have been developed as inhibitors of Coagulation Factor Xa (FXa), a critical enzyme in the blood clotting cascade and a validated target for modern anticoagulant therapies.[1][4]

Synthesis of the N-Aryl-1,3-Oxazinan-2-one Core

The construction of the N-aryl-1,3-oxazinan-2-one scaffold is a critical step that dictates the overall efficiency of a drug discovery campaign. The most direct and reliable method involves the cyclization of an N-aryl-3-hydroxypropyl carbamate intermediate. This approach allows for the late-stage introduction of the aryl moiety, enabling the rapid synthesis of a diverse library of analogues for SAR studies.

The causality behind this synthetic strategy is rooted in fundamental organic chemistry principles. The key cyclization step is an intramolecular nucleophilic substitution, where the hydroxyl group attacks the carbonyl carbon of the carbamate. This reaction is often facilitated by converting the hydroxyl group into a better leaving group or by activating the carbamate carbonyl.

General Synthetic Workflow

The synthesis can be visualized as a two-stage process starting from commercially available 3-amino-1-propanol.

cluster_0 Stage 1: Carbamate Formation cluster_1 Stage 2: Intramolecular Cyclization A 3-Amino-1-propanol C N-(4-(methoxycarbonyl)phenyl)-N'-(3-hydroxypropyl)urea A->C Nucleophilic Addition B Methyl 4-(isocyanato)benzoate B->C D N-(3-hydroxypropyl) Aryl Carbamate Intermediate C->D Generalization E This compound (Final Product) D->E Cyclization (e.g., using CDI or Phosgene equivalent)

Caption: General workflow for the synthesis of N-aryl-1,3-oxazinan-2-ones.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for similar cyclizations.[5]

Step 1: Synthesis of Methyl 4-((3-hydroxypropyl)carbamoyl)benzoate

  • To a stirred solution of 3-amino-1-propanol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (1.1 eq).

  • Slowly add a solution of methyl 4-(chloroformyl)benzoate (1.0 eq) in anhydrous DCM. Causality: The triethylamine acts as a base to neutralize the HCl byproduct, preventing protonation of the starting amine and driving the reaction to completion.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (Silica gel, Ethyl Acetate/Hexane gradient) to yield the desired carbamate intermediate.

Step 2: Intramolecular Cyclization

  • Dissolve the carbamate intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) and cool to 0 °C.

  • Add a solution of a strong base such as sodium hydride (NaH, 1.2 eq) portion-wise. Causality: NaH, a non-nucleophilic base, deprotonates the hydroxyl group to form a sodium alkoxide. This significantly enhances the nucleophilicity of the oxygen, facilitating the intramolecular attack on the carbamate carbonyl to form the six-membered ring.

  • Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Carefully quench the reaction by the slow addition of saturated NH₄Cl solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield this compound.

Comparative Biological Evaluation: N-Aryl Oxazinanones as Factor Xa Inhibitors

The true potential of a chemical scaffold is revealed through comparative analysis of its derivatives against a specific biological target. Factor Xa is a trypsin-like serine protease that plays a pivotal role at the convergence of the intrinsic and extrinsic pathways of the blood coagulation cascade.[1] Its inhibition is a validated strategy for preventing and treating thromboembolic disorders. Structurally related N-aryl benzoxazinones have been developed as highly potent and selective FXa inhibitors.

Mechanism of Action: Targeting the Coagulation Cascade

Inhibitors like the N-aryl oxazinanones act by binding to the active site of the Factor Xa enzyme, preventing it from converting prothrombin (Factor II) into thrombin (Factor IIa). This blockade effectively halts the amplification of the clotting signal and subsequent fibrin clot formation.[6]

cluster_extrinsic Extrinsic Pathway ('Tissue Factor') cluster_intrinsic Intrinsic Pathway ('Contact Activation') TF Tissue Factor (III) FVIIa Factor VIIa TF_FVIIa TF-VIIa Complex FXa Factor Xa TF_FVIIa->FXa Activates FXIIa Factor XIIa FXIa Factor XIa FXIIa->FXIa FIXa Factor IXa FXIa->FIXa Tenase Tenase Complex (IXa + VIIIa) FIXa->Tenase FVIIIa Factor VIIIa Tenase->FXa Activates Prothrombinase Prothrombinase (Xa + Va) FXa->Prothrombinase FVa Factor Va FVa->Prothrombinase Thrombin Thrombin (IIa) Prothrombinase->Thrombin Converts Prothrombin Prothrombin (II) Prothrombin->Thrombin Fibrin Fibrin Clot Thrombin->Fibrin Converts Fibrinogen Fibrinogen (I) Fibrinogen->Fibrin Inhibitor N-Aryl Oxazinanone Inhibitor Inhibitor->FXa INHIBITS

Caption: The blood coagulation cascade, highlighting the central role of Factor Xa as the target for N-aryl oxazinanone inhibitors.

Structure-Activity Relationship (SAR) Analysis

The potency and selectivity of N-aryl oxazinanone derivatives against FXa are highly dependent on the nature of the substituents on the aryl ring. By analyzing data from published benzoxazinone inhibitors, we can infer the properties required for high activity.[1][2] The key interactions occur within the S1 and S4 pockets of the FXa active site.

Compound IDN-Aryl Moiety / Key Structural FeaturesFXa IC₅₀ (nM)Thrombin IC₅₀ (nM)Trypsin IC₅₀ (nM)Selectivity (vs. Thrombin)Reference
Scaffold This compound N/AN/AN/AN/A-
1a 2-Phenyl (on benzoxazinone)27,000>100,000>100,000>3.7x[1]
1n 3-Carboximidoylphenyl (Amidine)31,200110400x[1]
41 Naphthyl-amidine1.61,500250938x[2]
45 Benzofuran-amidine1.32,7002502077x[2]

Analysis of SAR:

  • Requirement for a Basic Group: A comparison between compound 1a (IC₅₀ = 27,000 nM) and compound 1n (IC₅₀ = 3 nM) demonstrates the absolute necessity of a basic, positively charged group like an amidine.[1] This group forms a critical salt bridge interaction with the carboxylate side chain of Asp189 at the bottom of the S1 specificity pocket of FXa. The simple benzoate ester of our title compound lacks this feature and would be predicted to have very weak, if any, activity.

  • Exploration of the S4 Pocket: The dramatic increase in potency and selectivity seen in compounds 41 and 45 compared to 1n is due to the replacement of the phenyl ring with larger, more complex aromatic systems like naphthyl and benzofuranyl.[2] These larger moieties can form favorable hydrophobic and π-stacking interactions within the S4 pocket of the enzyme, which is formed by residues such as Tyr99, Phe174, and Trp215. This highlights the importance of extending the N-aryl substituent to effectively engage this secondary binding site.

  • Selectivity: High selectivity against other serine proteases like thrombin is crucial for a safe anticoagulant profile. The structural differences between the active sites of FXa and thrombin are exploited by these inhibitors. For instance, thrombin has a narrower active site cleft, and bulky groups that are well-tolerated by the S4 pocket of FXa may cause steric clashes in thrombin, contributing to selectivity.[7]

Protocols for Preclinical Evaluation

To validate the hypotheses generated from SAR, rigorous and reproducible experimental protocols are essential.

Protocol: In Vitro Factor Xa Chromogenic Assay

This protocol describes a standard method for determining the IC₅₀ value of a test compound against human Factor Xa.[8][9]

  • Reagent Preparation:

    • Assay Buffer: Tris-HCl (50 mM, pH 7.4), NaCl (150 mM), CaCl₂ (5 mM).

    • Human Factor Xa: Prepare a stock solution in assay buffer to a final concentration of 2 nM.

    • Chromogenic Substrate: Prepare a stock solution of a specific FXa substrate (e.g., S-2222) in sterile water to a final concentration of 2 mM.

    • Test Compound: Prepare a serial dilution series (e.g., from 100 µM to 0.1 nM) in DMSO, then dilute further into assay buffer. Ensure the final DMSO concentration in the assay is ≤1%.

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of assay buffer.

    • Add 25 µL of the test compound dilution (or DMSO vehicle for control wells).

    • Add 25 µL of the 2 nM Factor Xa solution to initiate the pre-incubation. . Causality: This pre-incubation step allows the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced.

    • Incubate at 37°C for 15 minutes.

    • Add 25 µL of the 2 mM chromogenic substrate solution to each well to start the enzymatic reaction.

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 405 nm every minute for 30 minutes (kinetic mode).

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_control)).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor that produces 50% inhibition).

Conclusion and Future Outlook

While "this compound" is not a potent bioactive agent in its own right, its core structure is of significant strategic value. As this guide demonstrates, the N-aryl-1,3-oxazinan-2-one scaffold serves as a viable starting point for the design of highly potent and selective enzyme inhibitors.

The comparative analysis with advanced benzoxazinone analogues reveals a clear roadmap for transforming this simple scaffold into a clinical candidate. The key learnings are twofold:

  • The N-aryl substituent is not merely a linker but a critical pharmacophoric element that must engage with the target's specificity pockets.

  • Introduction of a basic moiety (e.g., amidine) is essential for high-affinity binding to the S1 pocket of serine proteases like Factor Xa.

Future research efforts should focus on synthesizing derivatives of the title compound where the methyl benzoate is replaced with larger, basic groups capable of binding in the S1 and S4 pockets of FXa. By applying the principles of rational drug design and leveraging the synthetic accessibility of this scaffold, the N-aryl oxazinanone class holds considerable promise for the development of next-generation therapeutics.

References

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A Comparative Spectroscopic Guide to Methyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides a comprehensive spectroscopic analysis of "Methyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate," a compound of interest in medicinal chemistry. Due to the limited availability of public experimental data for this specific molecule, this document presents a detailed prediction of its spectroscopic characteristics, grounded in fundamental principles and compared against experimentally determined data of structurally analogous compounds. This approach offers a robust framework for the identification and characterization of this and similar molecular scaffolds.

Predicted Spectroscopic Data for this compound

The following sections detail the predicted ¹H NMR, ¹³C NMR, and IR spectra for the title compound. These predictions are derived from established spectroscopic principles and correlation tables.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to reveal distinct signals corresponding to the aromatic and the oxazinane ring protons, as well as the methyl ester group. The chemical shifts are influenced by the electronic environment of each proton.

  • Aromatic Protons: The benzene ring is para-substituted, which will result in a characteristic AA'BB' splitting pattern. The two protons ortho to the ester group (Ha) are expected to be deshielded by the electron-withdrawing nature of the carbonyl and will appear as a doublet. The two protons ortho to the oxazinane nitrogen (Hb) will also appear as a doublet, likely at a slightly upfield position compared to Ha.

  • Oxazinane Ring Protons: The three methylene groups of the oxazinane ring will each give rise to a distinct signal. The protons on the carbon adjacent to the nitrogen (Hc) will be the most deshielded of the aliphatic protons. The protons on the carbon adjacent to the oxygen (He) will also be deshielded, but to a lesser extent. The central methylene protons (Hd) are expected to be the most shielded and will likely appear as a multiplet due to coupling with both neighboring methylene groups.

  • Methyl Protons: The three protons of the methyl ester group (Hf) will appear as a sharp singlet, deshielded by the adjacent oxygen atom.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will provide information on the number of unique carbon environments in the molecule.

  • Carbonyl Carbons: Two distinct carbonyl signals are expected: one for the ester carbonyl (C=O) and one for the amide carbonyl within the oxazinane ring. The ester carbonyl will likely appear slightly more downfield.

  • Aromatic Carbons: Four signals are anticipated for the aromatic ring due to symmetry. The carbon attached to the ester group and the carbon attached to the nitrogen will be the most downfield of the aromatic carbons.

  • Oxazinane Ring Carbons: Three signals corresponding to the three methylene carbons of the oxazinane ring are expected. The carbon adjacent to the nitrogen will be the most deshielded, followed by the carbon adjacent to the oxygen.

  • Methyl Carbon: A single signal in the upfield region will correspond to the methyl ester carbon.

Predicted IR Spectrum

The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • C=O Stretching: Two strong absorption bands are predicted in the carbonyl region (1650-1750 cm⁻¹). The ester carbonyl stretch is expected around 1720-1740 cm⁻¹, while the amide carbonyl of the oxazinane ring should appear at a lower wavenumber, typically around 1670-1690 cm⁻¹.

  • C-O Stretching: A strong band corresponding to the C-O stretching of the ester group is expected in the region of 1200-1300 cm⁻¹.

  • Aromatic C-H Stretching: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹.

  • Aliphatic C-H Stretching: Aliphatic C-H stretching vibrations from the oxazinane ring and the methyl group will be observed just below 3000 cm⁻¹.

  • C-N Stretching: The C-N stretching vibration of the amide will likely be observed in the 1200-1350 cm⁻¹ region.

Comparative Spectroscopic Analysis

To provide context for the predicted data, a comparison with the known spectroscopic data of structurally related compounds is presented below. Methyl benzoate is used as a reference for the aromatic portion of the molecule, and literature data for compounds containing a 2-oxazinane ring would provide a basis for the heterocyclic moiety's signals.

Table 1: Comparative ¹H NMR Data (Predicted vs. Experimental)

Proton Assignment This compound (Predicted) Methyl Benzoate (Experimental) [1][2]Comments
Aromatic (ortho to COOMe)~8.1 ppm (d)~8.0 ppm (m)The electron-withdrawing oxazinane group is expected to slightly deshield these protons further.
Aromatic (ortho to N)~7.5 ppm (d)~7.4-7.6 ppm (m)The nitrogen atom's influence will be different from a simple hydrogen, affecting the chemical shift.
Oxazinane -CH₂-N-~3.8 ppm (t)N/ATypical chemical shift for protons alpha to a nitrogen in a cyclic amide.
Oxazinane -CH₂-CH₂-N-~2.2 ppm (m)N/AExpected to be a complex multiplet due to coupling with two adjacent methylene groups.
Oxazinane -O-CH₂-~4.4 ppm (t)N/AProtons alpha to an oxygen are significantly deshielded.
Methyl (-OCH₃)~3.9 ppm (s)~3.9 ppm (s)The chemical shift of the methyl ester protons is expected to be very similar.

Table 2: Comparative ¹³C NMR Data (Predicted vs. Experimental)

Carbon Assignment This compound (Predicted) Methyl Benzoate (Experimental) [2][3]Comments
Ester C=O~166 ppm~167 ppmMinimal change expected for the ester carbonyl.
Amide C=O~170 ppmN/AAmide carbonyls in six-membered rings typically appear in this region.
Aromatic C-COOMe~131 ppm~130 ppmThe substituent effect on this carbon should be minor.
Aromatic C-N~140 ppmN/AThe nitrogen attachment will significantly deshield this carbon.
Aromatic CH~129, ~120 ppm~128-133 ppmThe substitution pattern will lead to distinct chemical shifts for the aromatic CH carbons.
Oxazinane -CH₂-N-~45 ppmN/ATypical chemical shift for a carbon alpha to a nitrogen in a cyclic amide.
Oxazinane -CH₂-CH₂-N-~25 ppmN/AThe central methylene carbon will be the most upfield of the ring carbons.
Oxazinane -O-CH₂-~65 ppmN/AThe carbon alpha to the oxygen will be significantly deshielded.
Methyl (-OCH₃)~52 ppm~52 ppmThe chemical shift of the methyl ester carbon is expected to be very similar.

Table 3: Comparative IR Data (Predicted vs. Experimental)

Vibrational Mode This compound (Predicted) Methyl Benzoate (Experimental) [4][5][6]Comments
C=O Stretch (Ester)~1725 cm⁻¹~1720 cm⁻¹The electronic environment of the ester carbonyl is similar.
C=O Stretch (Amide)~1680 cm⁻¹N/AA distinct, strong band for the cyclic amide is a key diagnostic feature.
C-O Stretch~1280 cm⁻¹~1275 cm⁻¹Characteristic strong band for the ester C-O stretch.
Aromatic C-H Stretch>3000 cm⁻¹>3000 cm⁻¹Typical for aromatic C-H bonds.
Aliphatic C-H Stretch<3000 cm⁻¹N/AExpected from the methylene groups of the oxazinane ring.

Hypothetical Experimental Protocols

The following are standard operating procedures for the acquisition of spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. A proton-decoupled sequence is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR accessory.

    • Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, spectra are collected over the range of 4000-400 cm⁻¹.

Visualizations

Figure 1: Molecular Structure and ¹H NMR Assignments

Caption: Predicted ¹H NMR proton assignments.

Figure 2: Key Functional Groups for IR Spectroscopy

G Key IR Active Functional Groups cluster_legend Predicted Wavenumber (cm⁻¹) Aromatic C-H Aromatic C-H >3000 >3000 Aromatic C-H->>3000 Ester C=O Ester C=O ~1725 ~1725 Ester C=O->~1725 Amide C=O Amide C=O ~1680 ~1680 Amide C=O->~1680 Aliphatic C-H Aliphatic C-H <3000 <3000 Aliphatic C-H-><3000 Ester C-O Ester C-O ~1280 ~1280 Ester C-O->~1280

Caption: Predicted key IR absorption regions.

References

  • Forel, M. T., Fuson, N., & Josien, M. L. (1960). The 2900-cm⁻¹ region infrared spectra of methyl benzoate, p-amino-methyl benzoate, and o-, m-, and p-nitromethyl-benzoate. Journal of the Optical Society of America, 50(12), 1234-1238.
  • Maiti, K. S. (2011). Vibrational spectroscopy of Methyl benzoate. Physical Chemistry Chemical Physics, 13(34), 15565-15574.
  • NIST Chemistry WebBook. (n.d.). Benzoic acid, methyl ester. Retrieved from [Link]

  • Human Metabolome Database. (2022). Methyl benzoate. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Supplementary Information for: A practical and efficient method for the synthesis of esters from alcohols using aqueous hydrogen peroxide as an oxidant. Retrieved from [Link]

Sources

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